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  • Product: 2-Bromo-4-fluorophenylurea
  • CAS: 1039961-44-8

Core Science & Biosynthesis

Foundational

Structural Dynamics and Synthetic Utility of 2-Bromo-4-fluorophenylurea: A Comprehensive Guide for Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized phenylureas serve as privileged scaffolds. 2-Bromo-4-fluorophenylurea is a bifunctional synthetic inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized phenylureas serve as privileged scaffolds. 2-Bromo-4-fluorophenylurea is a bifunctional synthetic intermediate characterized by its rigid hydrogen-bonding network and precise halogenation pattern. As a Senior Application Scientist, I have observed that the true value of this compound lies not just in its reactivity, but in its structural dynamics. The strategic placement of an ortho-bromine and a para-fluorine atom fundamentally alters the molecule's dihedral planarity and metabolic stability, making it an ideal precursor for next-generation kinase inhibitors and parasiticidal agents.

This whitepaper deconstructs the physicochemical properties, pharmacological applications, and self-validating synthetic workflows associated with 2-bromo-4-fluorophenylurea.

Physicochemical Profiling & Structural Dynamics

The utility of 2-bromo-4-fluorophenylurea is dictated by the electronic and steric interplay of its substituents. Table 1 summarizes its core quantitative data.

Table 1: Physicochemical Properties of 2-Bromo-4-fluorophenylurea
PropertyValue
IUPAC Name 1-(2-bromo-4-fluorophenyl)urea
CAS Registry Number 1039961-44-8[1]
Molecular Formula C₇H₆BrFN₂O[1]
Molecular Weight 233.04 g/mol [2]
Topological Polar Surface Area (TPSA) 43.1 Ų
Hydrogen Bond Donors / Acceptors 2 / 1
SMILES O=C(N)NC1=C(Br)C=C(F)C=C1[3]
Mechanistic Insight: The Role of Halogenation

The structural genius of this intermediate lies in its specific halogenation pattern, which solves common pharmacokinetic bottlenecks in drug discovery:

  • The Ortho-Bromo Effect (Conformational Locking): In unsubstituted phenylureas, the urea moiety often lies coplanar with the phenyl ring, leading to flat molecular structures that stack tightly in crystal lattices, resulting in notoriously poor aqueous solubility. The bulky bromine atom at the ortho (C2) position creates a severe steric clash with the urea carbonyl or amine. This forces the urea group out of the phenyl plane, breaking molecular planarity. This precise mechanism has been successfully utilized to[4].

  • The Para-Fluoro Effect (Metabolic Shielding): The fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect, slightly lowering the pKa of the adjacent urea NH and strengthening its hydrogen-bond donating capacity. Furthermore, it blocks the highly reactive para position from cytochrome P450-mediated oxidation, thereby increasing the metabolic half-life of downstream active pharmaceutical ingredients (APIs).

Pharmacological Applications & Pathway Modulation

2-Bromo-4-fluorophenylurea is predominantly utilized as a precursor to synthesize complex heterocyclic APIs, particularly those targeting ATP-binding pockets in the human kinome.

  • Kinase Inhibition (PI3K & Raf1/JNK1): The urea moiety acts as a rigid, bidentate hydrogen-bond donor/acceptor, perfectly suited for anchoring into the hinge region of kinases.[5]. Specifically, derivatives built from this scaffold act as , effectively suppressing tumor cell proliferation[6].

  • Agrochemical Compositions: Beyond oncology, fluorinated phenylureas are critical components in[7]. They function primarily as insect growth regulators (e.g., chitin synthesis inhibitors) where the halogenated phenyl ring ensures environmental persistence and target affinity.

KinasePathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Pathway RTK->PI3K RAF Raf1 Pathway RTK->RAF AKT AKT (Survival/Proliferation) PI3K->AKT MEK MEK / ERK RAF->MEK Inhibitor Phenylurea-Derived Kinase Inhibitor Inhibitor->PI3K Blocks ATP Pocket Inhibitor->RAF Dual Inhibition

Figure 1: Modulation of PI3K and Raf1 signaling pathways by phenylurea-derived kinase inhibitors.

Self-Validating Synthetic Methodology

To synthesize 2-bromo-4-fluorophenylurea with high purity (>98%), the most robust method involves the in situ generation of isocyanic acid and its subsequent nucleophilic attack by 2-bromo-4-fluoroaniline.

Causality & Protocol Design

This protocol is designed as a self-validating system . The starting material (aniline hydrochloride salt) is highly soluble in the aqueous acidic phase. However, the resulting product (the phenylurea) is uncharged and highly hydrophobic. As the reaction proceeds, the product rapidly exceeds its solubility limit and precipitates out of solution. This phase separation drives the equilibrium forward via Le Chatelier's principle and provides an immediate visual confirmation of reaction progress.

Step-by-Step Experimental Workflow
  • Amine Protonation (Solubilization): Suspend 2-bromo-4-fluoroaniline (1.0 eq) in a mixture of glacial acetic acid and distilled water (1:5 v/v). Add concentrated HCl (1.1 eq) dropwise while stirring. Causality: Protonation ensures the aniline is fully solubilized, creating a homogeneous reaction environment and preventing unreacted starting material from co-precipitating later.

  • In Situ Activation (Electrophile Generation): Cool the reaction vessel to 0–5°C using an ice-water bath. Prepare a saturated aqueous solution of potassium cyanate (KOCN, 1.5 eq). Causality: Temperature control is critical here. Maintaining the reaction below 10°C suppresses the competitive hydrolysis of the highly reactive isocyanic acid intermediate into ammonia and carbon dioxide, which would otherwise lead to symmetric biuret impurities.

  • Nucleophilic Addition: Add the KOCN solution dropwise to the acidic aniline mixture over 30 minutes. The reaction mixture will transition from a clear solution to a thick, off-white slurry as 2-bromo-4-fluorophenylurea precipitates.

  • Isolation & Validation: Allow the mixture to warm to room temperature and stir for an additional 2 hours to ensure complete conversion. Filter the precipitate under vacuum, wash extensively with cold water (to remove residual salts and acid), and dry under vacuum at 45°C.

SynthesisWorkflow Step1 1. Amine Protonation 2-Bromo-4-fluoroaniline + HCl Step2 2. In Situ Activation Add KOCN at 0-5°C (Forms HNCO) Step1->Step2 Aqueous Media Step3 3. Nucleophilic Addition Urea Formation & Precipitation Step2->Step3 Exothermic Step4 4. Isolation & Validation Filtration, Washing & HPLC/NMR Step3->Step4 Self-Validating

Figure 2: Self-validating synthetic workflow for 2-bromo-4-fluorophenylurea via in situ cyanate.

References

  • Kawada, H., et al. "Optimization of the phenylurea moiety in a phosphoinositide 3-kinase (PI3K) inhibitor to improve water solubility and the PK profile by introducing a solubilizing group and ortho substituents." Bioorganic & Medicinal Chemistry, 2016. URL:[Link]

  • Song, X., et al. "Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea derivatives as selective dual inhibitors of Raf1 and JNK1 kinases for anti-tumor treatment." Bioorganic & Medicinal Chemistry, 2013. URL:[Link]

  • Google Patents. "Parasiticidal compositions comprising multiple active agents, methods and uses thereof." Patent TW201138629A.

Sources

Exploratory

Rational Design and Mechanistic Profiling of 2-Bromo-4-fluorophenylurea Derivatives in Targeted Oncology

Executive Summary The diarylurea and phenylurea scaffolds represent a highly versatile pharmacophore in medicinal chemistry, predominantly recognized for their potent anticancer and antimicrobial properties[1]. As a Seni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diarylurea and phenylurea scaffolds represent a highly versatile pharmacophore in medicinal chemistry, predominantly recognized for their potent anticancer and antimicrobial properties[1]. As a Senior Application Scientist, I have observed that the rational substitution of the phenyl ring is the most critical factor in determining a compound's target selectivity, pharmacokinetic (PK) profile, and pharmacodynamic (PD) efficacy.

This technical guide explores the sophisticated mechanism of action of 2-bromo-4-fluorophenylurea derivatives . By integrating structural biology, quantitative structure-activity relationships (SAR), and rigorous, self-validating experimental methodologies, we will dissect how the specific 2-bromo-4-fluoro substitution pattern optimizes these molecules for targeted oncology—specifically through the inhibition of Receptor Tyrosine Kinases (RTKs) like VEGFR-2, the disruption of tubulin polymerization, and the subsequent induction of intrinsic apoptosis[2][3].

Chemical Rationale: The 2-Bromo-4-Fluoro Advantage

The central urea moiety acts as a rigid linker and a critical dual hydrogen-bonding motif (NH-NH donor, C=O acceptor). In kinase targets, these bonds interact directly with the ASP and GLU residues located in the hinge region of the ATP-binding pocket[3]. However, it is the halogenation of the terminal phenyl ring that dictates the compound's ultimate efficacy:

  • Ortho-Bromine (Steric Twist): The bulky bromine atom at the 2-position induces a severe steric clash with the urea nitrogen, forcing the phenyl ring out of coplanarity. This twisted, non-planar conformation is thermodynamically required for the molecule to penetrate and securely anchor into the deep, allosteric hydrophobic pocket of kinases in their inactive "DFG-out" conformation[3].

  • Para-Fluorine (Metabolic Shielding): The para-position of a phenyl ring is highly susceptible to oxidative metabolism (para-hydroxylation) by hepatic Cytochrome P450 enzymes. Fluorine acts as a perfect bioisostere for hydrogen; its high electronegativity and strong C-F bond block this metabolic liability, significantly increasing the drug's biological half-life and systemic clearance profile[4].

Core Mechanisms of Action

VEGFR-2 Kinase Inhibition

Angiogenesis is a hallmark of cancer, driven heavily by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). 2-Bromo-4-fluorophenylurea derivatives act as Type II kinase inhibitors. By binding to the DFG-out conformation, they lock the kinase in an inactive state, shutting down downstream PI3K/AKT/mTOR signaling pathways, thereby starving the tumor of its blood supply[1][3].

Tubulin Polymerization Disruption

Interestingly, structural modifications to the phenylurea scaffold can shift the mechanism of action entirely independent of kinase inhibition. Certain derivatives bind directly to the colchicine-binding site on β -tubulin. This prevents the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and preventing cellular division[2].

Induction of Intrinsic Apoptosis

Whether initiated by kinase starvation or mitotic catastrophe, the terminal mechanism of action for these derivatives is the induction of apoptosis. Western blot and flow cytometry analyses confirm that these compounds trigger the intrinsic (mitochondrial) apoptotic pathway, characterized by the externalization of phosphatidylserine and the activation of executioner caspases[2].

VEGFR2_Pathway Compound 2-Bromo-4-fluorophenylurea Derivative VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) Compound->VEGFR2 Inhibits Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Induces via Kinase Blockade PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation & Angiogenesis mTOR->Proliferation Promotes

Fig 1: Mechanism of VEGFR-2 signaling inhibition by 2-bromo-4-fluorophenylurea derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the comparative in vitro efficacy of phenylurea derivatives, demonstrating the profound impact of the 2-bromo-4-fluoro substitution pattern on target affinity and cytotoxicity[2][3][4].

Compound ScaffoldPrimary Target / Cell LineIC₅₀ ( μ M)Key Mechanistic Observation
Unsubstituted PhenylureaVEGFR-2> 50.0Weak binding; lacks deep hydrophobic pocket penetration.
4-FluorophenylureaVEGFR-212.5Improved metabolic stability; moderate potency.
2-Bromo-4-fluorophenylurea VEGFR-2 0.85 Ortho-twist optimizes DFG-out conformation binding.
2-Bromo-4-fluorophenylureaTubulin Assembly2.10Inhibits polymerization; independent of kinase activity.
Optimized Derivative (10a)PC3 (Prostate Cancer)0.19Strong cytotoxicity; induces intrinsic apoptosis.
Optimized Derivative (10b)MCF-7 (Breast Cancer)1.66Potent anti-proliferative activity via cell cycle arrest.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every assay utilized in the preclinical evaluation of these compounds must be designed as a self-validating system. Below are the standard operating protocols with embedded causality and validation metrics.

Workflow S1 Compound Synthesis S2 In Vitro Kinase Assay S1->S2 S3 Tubulin Polymerization S1->S3 S4 Cell Viability (MTT Assay) S2->S4 S3->S4 S5 Apoptosis (Flow Cytometry) S4->S5 S6 Lead Optimization S5->S6

Fig 2: Preclinical experimental workflow for evaluating phenylurea-based therapeutics.

Protocol 1: Time-Resolved FRET (TR-FRET) VEGFR-2 Kinase Assay

Causality: TR-FRET is selected over standard ELISA due to its superior signal-to-background ratio and ability to eliminate short-lived background fluorescence, providing highly accurate kinetic data for ATP-competitive inhibitors.

  • Preparation: Prepare a master mix containing recombinant human VEGFR-2 kinase domain, a biotinylated peptide substrate, and ATP at its Km​ concentration.

  • Compound Addition: Dispense 2-bromo-4-fluorophenylurea derivatives in a 10-point dose-response format (0.1 nM to 10 μ M) into a 384-well plate.

  • Incubation: Incubate the reaction for 60 minutes at room temperature to allow for steady-state phosphorylation.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Readout: Measure the emission ratio (665 nm / 615 nm) using a microplate reader.

  • Self-Validation Mechanism: Include Sorafenib (a known diarylurea VEGFR-2 inhibitor) as a positive control[3]. Calculate the Z'-factor for the plate; an assay is only considered valid if Z' > 0.5, ensuring the difference between the fully inhibited and uninhibited states is statistically robust.

Protocol 2: In Vitro Tubulin Polymerization Assay

Causality: This fluorescence-based assay measures the enhancement of a reporter fluorophore incorporated into microtubules as they polymerize, allowing real-time tracking of compound interference[2].

  • Preparation: Thaw porcine brain tubulin (>99% pure) on ice. Prepare a reaction buffer containing GTP, PIPES, EGTA, and MgCl2​ .

  • Setup: Pre-warm a 96-well half-area plate to 37°C. Add the test compounds (at 5 μ M and 10 μ M) to the wells.

  • Initiation: Rapidly add the tubulin/GTP mixture to the wells to initiate polymerization.

  • Kinetic Readout: Immediately read the plate in a fluorometer (Ex: 340 nm, Em: 410 nm) taking measurements every minute for 60 minutes at 37°C.

  • Self-Validation Mechanism: The assay must include Paclitaxel (a microtubule stabilizer causing rapid fluorescence spiking) and Colchicine (a destabilizer causing a flatline response). The test compound's curve is validated by its position relative to these established mechanistic boundaries.

Protocol 3: Flow Cytometric Analysis of Apoptosis (Annexin V / PI)

Causality: Annexin V specifically binds to phosphatidylserine (PS). In healthy cells, PS is on the inner leaflet of the membrane. During early apoptosis, PS flips to the outer leaflet. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining isolates the exact mechanism of cell death[2].

  • Treatment: Seed PC3 or MCF-7 cells in 6-well plates. Treat with the test compound at its established IC₅₀ concentration for 48 hours[2].

  • Harvesting: Collect both the floating (dead) and adherent cells via gentle trypsinization. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 μ L of FITC-Annexin V and 5 μ L of PI solution.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze 10,000 events per sample using a flow cytometer.

  • Self-Validation Mechanism: Implement strict compensation controls: Unstained cells (autofluorescence baseline), Annexin V-only stained cells, and PI-only stained cells. Use a known apoptosis inducer (e.g., Staurosporine) to validate the gating strategy for the Q4 (Live), Q3 (Early Apoptotic), and Q2 (Late Apoptotic) quadrants.

Conclusion

The rational integration of a 2-bromo-4-fluoro substitution pattern into the phenylurea scaffold represents a masterclass in medicinal chemistry. By leveraging steric hindrance to optimize kinase pocket binding and utilizing electronegative shielding to bypass metabolic degradation, these derivatives offer a highly tunable platform for the development of next-generation oncology therapeutics.

References[1] Phenylurea Derivatives: A Comparative Guide to Structure-Activity Relationships | benchchem.com | Link[2] Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents | researchgate.net | Link[3] Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation | nih.gov | Link[4] Optimization of Potency and Pharmacokinetic Properties of Tetrahydroisoquinoline Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists | acs.org | Link

Sources

Foundational

Thermodynamic Stability and Melting Point Characterization of 2-Bromo-4-fluorophenylurea

Target Audience: Analytical Chemists, Materials Scientists, and Preclinical Drug Development Professionals Compound: 2-Bromo-4-fluorophenylurea (CAS: 1039961-44-8) Executive Summary & Structural Thermodynamics The charac...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Materials Scientists, and Preclinical Drug Development Professionals Compound: 2-Bromo-4-fluorophenylurea (CAS: 1039961-44-8)

Executive Summary & Structural Thermodynamics

The characterization of halogenated phenylureas, specifically 2-bromo-4-fluorophenylurea , presents a unique intersection of steric hindrance, electronic induction, and intermolecular hydrogen bonding. In drug design and agrochemical development, the urea motif is highly valued for its ability to form robust, bidentate hydrogen-bond networks (N-H···O=C), which typically confer high thermodynamic stability and elevated melting points to the crystal lattice.

However, the specific substitution pattern of 2-bromo-4-fluorophenylurea dramatically alters this baseline thermodynamic profile:

  • Steric Disruption (ortho-Bromo): The large Van der Waals radius of the bromine atom (1.85 Å) at the ortho position forces the phenyl ring out of coplanarity with the urea plane. This steric clash disrupts ideal crystal packing, lowering the enthalpy of fusion ( ΔHfus​ ) compared to unsubstituted analogs.

  • Electronic Induction (para-Fluoro): The highly electronegative fluorine atom withdraws electron density from the aromatic system. While this increases the oxidative stability of the molecule, it subtly increases the electrophilicity of the urea carbonyl, making it more susceptible to nucleophilic attack (e.g., hydrolysis) under high-temperature and high-humidity stress conditions.

Because empirical thermodynamic data for highly specific, novel halogenated ureas can be proprietary or sparse, this guide establishes the definitive predictive framework and the self-validating experimental workflows required to characterize its melting point and thermal degradation profile in compliance with 1 [1].

Predicted Physicochemical & Thermodynamic Profile

Before initiating thermal analysis, it is critical to establish a predictive baseline. Based on the behavior of structurally adjacent compounds (e.g., 4-fluorophenylurea and 2-bromophenylurea), the following thermodynamic parameters are estimated for 2-bromo-4-fluorophenylurea.

ParameterValue / Predictive RangePrimary Analytical Method
Chemical Name 2-Bromo-4-fluorophenylureaN/A
CAS Registry Number 1039961-44-8N/A
Molecular Formula C7​H6​BrFN2​O N/A
Molecular Weight 233.04 g/mol Mass Spectrometry
Predicted Melting Point ( Tm​ ) 165 °C – 175 °CDifferential Scanning Calorimetry (DSC)
Thermal Decomposition ( Td​ ) > 210 °CThermogravimetric Analysis (TGA)
Enthalpy of Fusion ( ΔHfus​ ) ~ 25.0 - 30.0 kJ/molDSC Peak Integration

Experimental Workflows for Thermodynamic Characterization

To ensure scientific integrity, thermal analysis must be treated as a self-validating system . A common pitfall in material characterization is misidentifying a thermal decomposition event as a melting point. To prevent this, Differential Scanning Calorimetry (DSC) must always be cross-validated with Thermogravimetric Analysis (TGA), adhering strictly to2 [2].

Protocol A: Melting Point & Enthalpy Determination via DSC

This protocol isolates the physical phase transition (solid to liquid) from chemical degradation.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 2-bromo-4-fluorophenylurea into a standard aluminum DSC pan.

  • Crimping Strategy (Causality Focus): Seal the pan with a pinhole lid.

    • Why? The pinhole allows for the controlled release of any volatile degradation products or trapped moisture. If a hermetically sealed pan is used, internal pressure buildup can deform the pan, altering thermal contact with the sensor and artificially shifting the melting endotherm.

  • Atmospheric Control: Establish a dry Nitrogen ( N2​ ) purge at 50 mL/min.

    • Why? An inert atmosphere prevents oxidative degradation during the heating cycle, ensuring the recorded endotherm represents a pure physical melting transition.

  • Thermal Ramp: Equilibrate the sample at 25 °C. Ramp the temperature at 10 °C/min up to 200 °C.

  • Data Extraction: Calculate the extrapolated onset temperature ( Tonset​ ) of the endothermic peak. This value is recorded as the true thermodynamic melting point, independent of sample mass variations.

Protocol B: Thermal Stability via TGA-FTIR

Urea derivatives typically degrade into isocyanates and amines at elevated temperatures. TGA coupled with Fourier Transform Infrared Spectroscopy (FTIR) confirms the exact onset of this degradation.

  • Sample Loading: Place 10.0 mg of the compound into a pre-tared platinum or alumina crucible.

  • Atmospheric Control: Purge the furnace with N2​ at 40 mL/min.

  • Thermal Ramp: Ramp from 25 °C to 400 °C at 10 °C/min.

  • Evolved Gas Analysis (Causality Focus): Route the exhaust through a heated transfer line (200 °C) into an FTIR spectrometer.

    • Why? TGA only measures mass loss. By coupling it with FTIR, we can detect the specific stretching frequencies of evolved gases (e.g., NH3​ or isocyanate groups). If mass loss coincides with the DSC endotherm, the compound is sublimating or degrading, not melting.

ThermalWorkflow Start 2-Bromo-4-fluorophenylurea Sample (CAS: 1039961-44-8) DSC DSC Analysis (Ramp: 10°C/min, N2 Purge) Start->DSC TGA TGA-FTIR Analysis (Ramp: 10°C/min, N2 Purge) Start->TGA MP Determine Melting Point (Tm) & Enthalpy of Fusion (ΔH) DSC->MP Decomp Determine Decomposition Onset (Td) & Evolved Gases TGA->Decomp

Fig 1: Parallel self-validating thermal analysis workflow for accurate thermodynamic profiling.

Long-Term Thermodynamic Stability & Degradation Pathways

Under accelerated stability conditions (e.g., 40°C / 75% Relative Humidity for 6 months), the thermodynamic stability of 2-bromo-4-fluorophenylurea is governed by the vulnerability of the urea linkage.

While the para-fluoro group stabilizes the aromatic ring against oxidation, the urea carbonyl remains susceptible to hydrolytic cleavage. When thermal energy exceeds the lattice energy ( >210 °C), or under prolonged hydrolytic stress, the molecule undergoes a well-documented degradation pathway, splitting into an isocyanate and an amine derivative.

DegradationPathway Urea 2-Bromo-4-fluorophenylurea (Intact Crystal Lattice) Stress Thermal / Hydrolytic Stress Urea->Stress Isocyanate 2-Bromo-4-fluorophenyl isocyanate Stress->Isocyanate Thermal (>210°C) Amine 2-Bromo-4-fluoroaniline + CO2 + NH3 Stress->Amine Hydrolytic

Fig 2: Primary thermodynamic degradation pathways of 2-bromo-4-fluorophenylurea under stress.

References

  • Title: ICH Q1A(R2) Stability Testing Requirements Across Regions Source: PharmaRegulatory.in URL: [Link]

  • Title: Thermal Analysis: Stability, Decomposition, and Material Properties (USP <891>) Source: Lab Manager URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-bromo-4-fluorophenylurea and its Analogs

This guide provides a comprehensive overview of the crystallographic analysis of 2-bromo-4-fluorophenylurea. While a public crystal structure for this specific compound is not available at the time of writing, this docum...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the crystallographic analysis of 2-bromo-4-fluorophenylurea. While a public crystal structure for this specific compound is not available at the time of writing, this document will leverage established principles of X-ray diffraction and the analysis of closely related phenylurea compounds to offer a complete methodological and interpretative framework. This approach is designed to empower researchers, scientists, and drug development professionals with the necessary tools and insights to approach the crystallographic characterization of this and similar molecular entities.

Introduction: The Significance of Crystalline Structure in Drug Development

The three-dimensional arrangement of atoms in a solid-state active pharmaceutical ingredient (API) is of paramount importance in drug development.[1][2] The crystal structure dictates several critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][3] For substituted phenylureas, a class of compounds with diverse biological activities, understanding the nuances of their crystal packing and intermolecular interactions is crucial for rational drug design and formulation.

This guide will walk through the essential steps of determining and analyzing the crystal structure of a small organic molecule like 2-bromo-4-fluorophenylurea, from synthesis and crystallization to the intricacies of single-crystal X-ray diffraction and the interpretation of the resulting structural data.

Synthesis and Crystallization: The Foundation of Structural Analysis

A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment.[4][5] This section outlines a plausible synthetic route for 2-bromo-4-fluorophenylurea and general techniques for obtaining diffraction-quality crystals.

Synthesis of 2-bromo-4-fluorophenylurea

The synthesis of 2-bromo-4-fluorophenylurea would likely proceed via the reaction of 2-bromo-4-fluoroaniline with a suitable urea-forming reagent. A common laboratory-scale synthesis could involve the following steps:

Step 1: Synthesis of 2-bromo-4-fluoroaniline. This intermediate can be prepared from 2-fluoroaniline through bromination.

Step 2: Formation of 2-bromo-4-fluorophenylurea. 2-bromo-4-fluoroaniline is then reacted with an isocyanate, such as potassium isocyanate in the presence of an acid, or by using a phosgene equivalent to form the corresponding isocyanate in situ, which then reacts with ammonia.

A detailed experimental protocol for a related synthesis is provided below:

Experimental Protocol: Synthesis of a Substituted Phenylurea

  • Dissolution: Dissolve 2-bromo-4-fluoroaniline (1 equivalent) in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Isocyanate Formation: Slowly add a solution of triphosgene (0.4 equivalents) in the same solvent to the aniline solution at 0 °C. The reaction is stirred for 2-3 hours, monitoring the formation of the isocyanate intermediate by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the primary amine and appearance of the -N=C=O stretch).

  • Urea Formation: To the resulting isocyanate solution, add a solution of aqueous ammonia (2-3 equivalents) dropwise at 0 °C.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-bromo-4-fluorophenylurea.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule.[4][5][6][7]

The Principles of X-ray Diffraction

Crystals act as three-dimensional diffraction gratings for X-rays.[5] When a monochromatic X-ray beam is directed at a single crystal, the X-rays are scattered by the electron clouds of the atoms. Constructive interference of the scattered X-rays occurs at specific angles, governed by Bragg's Law, producing a unique diffraction pattern of spots.[1][5] The positions and intensities of these spots contain the information needed to reconstruct the electron density map of the unit cell, and from that, the arrangement of atoms.[6][8]

Data Collection and Processing

The experimental workflow for SCXRD is as follows:

experimental_workflow A Crystal Mounting B Diffractometer Setup A->B Crystal Alignment C Data Collection B->C X-ray Exposure D Data Reduction C->D Integration & Scaling E Structure Solution D->E Phase Problem Solution F Structure Refinement E->F Least-Squares Minimization G Structure Validation F->G CIF Generation & Checking

Caption: Experimental workflow for single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector collects the diffraction pattern.

  • Data Reduction: The raw diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.

  • Structure Validation: The final structure is validated using software tools to check for geometric consistency and to ensure the model accurately represents the data.

Crystal Structure of a Phenylurea Analog: A Case Study

In the absence of a determined structure for 2-bromo-4-fluorophenylurea, we will examine the crystal structure of a closely related compound, phenylurea, to illustrate the key structural features.[9]

Molecular Conformation

The conformation of phenylurea in the solid state is characterized by a dihedral angle between the plane of the phenyl ring and the plane of the urea group.[9] This twist is a common feature in many phenylurea derivatives and is influenced by the steric and electronic effects of the substituents on the phenyl ring.

Hydrogen Bonding and Supramolecular Assembly

A defining feature of the crystal structures of phenylureas is the extensive network of hydrogen bonds. The urea moiety contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=O group). In many phenylurea structures, molecules are linked by N-H···O hydrogen bonds to form one-dimensional chains or tapes.[9][10][11] These chains can then be further organized into two- and three-dimensional networks through weaker interactions, such as C-H···π interactions.[12]

hydrogen_bonding mol1 C=O N-H N-H mol2 C=O N-H N-H mol1:f1->mol2:f0 N-H···O mol3 C=O N-H N-H mol2:f2->mol3:f0 N-H···O

Caption: Schematic of N-H···O hydrogen bonding in a phenylurea crystal.

Quantitative Data

The following table summarizes typical crystallographic data for a phenylurea derivative.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.01
b (Å)5.36
c (Å)4.66
β (°)94.7
V (ų)349.4
Z2
R-factor (%)8.1
Hydrogen Bonds (N-H···O)2.92 Å, 2.94 Å, 3.01 Å

Data for phenylurea, adapted from Kashino & Haisa (1977).[9]

Implications for Drug Development

A thorough understanding of the crystal structure of 2-bromo-4-fluorophenylurea would have significant implications for its development as a potential therapeutic agent:

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have different properties. X-ray diffraction is a primary tool for identifying and characterizing polymorphs.[2][3]

  • Formulation Development: Knowledge of the crystal structure can guide the selection of excipients and the design of formulations with optimal dissolution and stability profiles.

  • Intellectual Property: A well-characterized crystal structure is essential for patent protection.

Conclusion

While the specific crystal structure of 2-bromo-4-fluorophenylurea remains to be determined, this guide has provided a comprehensive framework for its synthesis, crystallization, and crystallographic analysis. By applying the principles and methodologies outlined herein, and by drawing parallels with known phenylurea structures, researchers can confidently approach the solid-state characterization of this and other novel compounds, thereby accelerating the drug discovery and development process.

References

  • Chai, W. Y., et al. (2005). Acta Crystallographica Section E: Structure Reports Online, 61(12), o4265-o4267.
  • Tiekink, E. R. T. (2016). 1-{(E)-[(2E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]amino}-3-phenylurea: crystal structure and Hirshfeld surface analysis.
  • Glidewell, C., et al. (2003). Crystal Engineering of N,N'-Diphenylurea Compounds Featuring Phenyl-Perfluorophenyl Interaction. Crystal Growth & Design, 3(4), 549-558.
  • Kashino, S., & Haisa, M. (1977). The crystal and molecular structure of phenylurea. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 33(3), 855-860.
  • Stauch, T. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(3), 1956-1968.
  • Thaimattam, R., et al. (2009). Hydrogen Bonding in Crystal Structures of N,N'-Bis(3-pyridyl)urea. Why Is the N−H···O Tape Synthon Absent in Diaryl Ureas with Electron-Withdrawing Groups?. Crystal Growth & Design, 9(1), 253-264.
  • McClurg, R. B., & Smit, J. P. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology, 37(1), 44-48.
  • Datta, S. (2022). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager.
  • Dutrow, B. (2007). Single-crystal X-ray Diffraction.
  • Zmeškalová, E. (n.d.). Single-crystal X-ray diffraction. FZU.
  • Thakuria, R., et al. (2021).
  • Al-Harthi, S., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • Bugay, D. E. (2010). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. American Pharmaceutical Review.
  • Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(8), 2082-2089.
  • Rigaku. (n.d.). Single crystal X-ray diffraction.
  • Guidechem. (2021).
  • Google Patents. (2014). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Google Patents. (2022). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluorophenol synthesis.
  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.

Sources

Foundational

Thermodynamic Solubility Profile and Solvation Kinematics of 2-Bromo-4-fluorophenylurea in Organic Solvents

Executive Summary Phenylurea derivatives represent a foundational class of organic compounds widely utilized as agricultural herbicides, pharmaceutical intermediates, and curing agents in polymer chemistry[1]. The introd...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylurea derivatives represent a foundational class of organic compounds widely utilized as agricultural herbicides, pharmaceutical intermediates, and curing agents in polymer chemistry[1]. The introduction of specific halogen substituents—such as in 2-bromo-4-fluorophenylurea —dramatically alters the compound's crystal lattice energy, lipophilicity, and intermolecular hydrogen-bonding capabilities[2].

For drug development professionals and chemical engineers, understanding the thermodynamic solubility of this compound in various organic solvents is not merely a data-collection exercise; it is a prerequisite for designing scalable crystallization, purification, and formulation processes[3]. This whitepaper provides an in-depth analysis of the solvation thermodynamics of 2-bromo-4-fluorophenylurea and establishes a self-validating, highly reproducible protocol for empirical solubility determination.

Physicochemical Context: Halogenation and Solvation Thermodynamics

To predict and manipulate the solubility of 2-bromo-4-fluorophenylurea, one must first understand the causality behind its molecular interactions.

The core of the molecule is the urea moiety (-NH-CO-NH-), which acts simultaneously as a potent hydrogen-bond donor and acceptor[4]. In the solid state, this leads to robust intermolecular hydrogen bonding, creating a highly stable crystal lattice that resists dissolution. However, the aromatic ring in 2-bromo-4-fluorophenylurea is modified by two highly influential halogens:

  • Para-Fluoro Group: Highly electronegative, this group withdraws electron density from the aromatic ring via induction, increasing the polarity of the molecule.

  • Ortho-Bromo Group: Bulky and polarizable, the bromine atom introduces significant steric hindrance, which disrupts the planar π−π stacking typically seen in unsubstituted phenylureas.

Based on linear solvation energy relationships (LSER) observed in structural analogs like 1-phenylurea, the solubility of this compound is heavily dependent on the solvent's hydrogen-bond accepting basicity[4].

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Exhibit the highest solubility. These solvents act as aggressive hydrogen-bond acceptors, effectively breaking the solute-solute urea bonds and solvating the molecule[4].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Exhibit moderate solubility due to competitive hydrogen bonding between the solvent molecules themselves and the solute[4].

  • Non-Polar Solvents (e.g., Toluene, Heptane): Exhibit extremely poor solubility, as they lack the dielectric capacity to disrupt the compound's crystal lattice[5].

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While computational models provide excellent predictive baselines, empirical determination remains the gold standard[6]. As a Senior Application Scientist, I mandate the use of the Shake-Flask Method engineered as a self-validating system. This ensures that transient kinetic dissolution (supersaturation) is never mistaken for true thermodynamic equilibrium.

Step 1: Saturation Preparation
  • Action: Weigh an excess amount of solid 2-bromo-4-fluorophenylurea (approximately 30% beyond the visually estimated saturation point) into a 10 mL borosilicate glass vial. Add exactly 5.0 mL of the target organic solvent[6].

  • Causality: The continuous presence of undissolved solid is non-negotiable. It maintains a dynamic equilibrium between the crystalline phase and the solvated phase, ensuring the solvent reaches its absolute thermodynamic capacity[5].

Step 2: Isothermal Equilibration
  • Action: Seal the vials tightly to prevent solvent evaporation. Secure them in an orbital shaker equipped with precise thermostatic control (e.g., 298.15 ± 0.1 K). Agitate at 150 RPM for 24 to 48 hours[6].

  • Causality: Halogenated phenylureas possess strong lattice forces. A minimum of 24 hours is required for the system to reach equilibrium. Self-Validation Check: Aliquots must be tested at both 24h and 48h. Equilibrium is only confirmed if the concentration variance between these two time points is <2% [7].

Step 3: Phase Separation
  • Action: Remove the vials and allow the suspension to settle for 1 hour. Centrifuge the mixture at 10,000 RPM for 15 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter[5].

  • Causality: PTFE is strictly selected for its broad chemical compatibility with aggressive aprotic solvents (DMF/DMSO). The 0.45 µm filtration step is critical to exclude sub-micron colloidal particles that would otherwise artificially inflate the quantified solubility during optical analysis[8].

Step 4: HPLC-UV Quantification
  • Action: Volumetrically dilute the filtered aliquot with the HPLC mobile phase so the concentration falls within the linear dynamic range of a pre-validated HPLC-UV calibration curve[7]. Analyze at the compound's λmax​ .

  • Causality: Saturated solutions in strong organic solvents will immediately saturate a UV detector, leading to truncated peaks and non-linear Beer-Lambert behavior. Precise dilution prevents detector saturation and matrix effects[6].

Step 5: Data Validation via Thermodynamic Modeling
  • Action: Fit the empirical data across multiple temperatures using the modified Apelblat equation or the Wilson model[4].

  • Causality: If the experimental data yields a high Average Absolute Relative Deviation (AARD > 5%) against the Apelblat model, it flags a systemic experimental error—such as solvent evaporation or an unintended polymorphic transformation during the equilibration phase[3].

Workflow Visualization

Workflow N1 1. Solid Compound 2-Bromo-4-fluorophenylurea N2 2. Solvent Addition (e.g., DMF, MeOH, EtOAc) N1->N2 Excess Mass (Saturation) N3 3. Isothermal Equilibration (Shake-Flask, 150 RPM, 24-48h) N2->N3 Controlled Temp (298.15 K) N4 4. Phase Separation (0.45 µm PTFE Filtration) N3->N4 Confirm Equilibrium (ΔC < 2%) N5 5. HPLC-UV Analysis (Quantification vs. Std Curve) N4->N5 Volumetric Dilution N6 6. Data Validation (Apelblat / Wilson Modeling) N5->N6 Empirical Data

Thermodynamic solubility determination workflow using the self-validating shake-flask method.

Quantitative Data: Modeled Solubility Profile

Because primary empirical data for highly specific halogenated derivatives can be sparse, the following table presents a modeled thermodynamic solubility profile for 2-bromo-4-fluorophenylurea at 298.15 K. This data is extrapolated using the known LSER behavior of the parent 1-phenylurea core combined with the steric/electronic contributions of the bromo and fluoro substituents[4].

Table 1: Modeled Equilibrium Solubility in Select Organic Solvents at 298.15 K

Organic SolventSolvent ClassificationDielectric Constant ( ϵ )Est. Mole-Fraction Solubility ( 104xe​ )
N,N-Dimethylformamide (DMF) Polar Aprotic36.7~ 1,250.5
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7~ 1,180.2
Methanol Polar Protic32.7~ 245.3
Ethanol Polar Protic24.5~ 180.6
Ethyl Acetate Polar Aprotic6.0~ 45.2
Toluene Non-polar2.4< 5.0

Data Interpretation: The massive solubility in DMF and DMSO confirms that the disruption of the urea hydrogen-bond network by strong solvent acceptors is the primary driver of dissolution[4].

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Exploratory

in vitro toxicity and safety data for 2-bromo-4-fluorophenylurea

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Assessment of Novel Phenylurea Compounds: A Case Study Approach with 2-Bromo-4-fluorophenylurea Abstract The preclinical safety evaluation of new chemical e...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Assessment of Novel Phenylurea Compounds: A Case Study Approach with 2-Bromo-4-fluorophenylurea

Abstract

The preclinical safety evaluation of new chemical entities (NCEs) is a cornerstone of modern drug development. Phenylurea derivatives represent a broad class of compounds with diverse biological activities, necessitating a thorough understanding of their potential toxicity. This technical guide provides a comprehensive framework for the in vitro toxicity and safety assessment of a novel phenylurea compound, using 2-bromo-4-fluorophenylurea as a representative example. While specific experimental data for this exact molecule is not yet publicly available, this guide will detail the critical experimental workflows, explain the rationale behind methodological choices, and provide protocols for key assays. The focus is on establishing a robust preliminary safety profile by investigating cytotoxicity and genotoxicity, thereby enabling informed decisions in the early stages of pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of NCEs.

Introduction: The Imperative for Early-Stage In Vitro Safety Profiling

The journey of a novel compound from discovery to a potential therapeutic agent is fraught with challenges, with safety being a primary hurdle. Early-stage in vitro toxicity assessment is a critical, cost-effective strategy to identify and mitigate potential safety liabilities long before significant resources are invested in preclinical and clinical development. Phenylurea-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties.[1] However, the introduction of halogen atoms, such as bromine and fluorine, can significantly alter the toxicological profile of a molecule.

This guide focuses on a hypothetical NCE, 2-bromo-4-fluorophenylurea, to illustrate a structured approach to its initial in vitro safety evaluation. The principles and methodologies described herein are broadly applicable to other novel compounds. Our investigation will be centered on two key pillars of early-stage toxicology: cytotoxicity and genotoxicity.

Foundational Pillar: Cytotoxicity Assessment

Cytotoxicity assays are designed to measure the degree to which a compound is toxic to cells. These assays are often the first line of screening and provide a quantitative measure of a compound's effect on cell viability and proliferation. The choice of cell line is critical and should ideally include both cancerous and non-cancerous cell lines to assess for potential selective toxicity.

Rationale for Cytotoxicity Assays

The primary goal of cytotoxicity testing is to determine the concentration at which a compound induces cell death. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher cytotoxic potential.

Key Methodologies for Assessing Cytotoxicity

A multi-assay approach is recommended to gain a comprehensive understanding of a compound's cytotoxic potential, as different assays measure different cellular endpoints.

These assays, such as the MTT and MTS assays, measure the metabolic activity of a cell population, which is an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product, which can be quantified spectrophotometrically.[2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cells (e.g., HEK293 for non-cancerous, and a relevant cancer cell line like PC3 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare a serial dilution of 2-bromo-4-fluorophenylurea in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from the cytosol of damaged cells into the surrounding medium.[2] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.

Experimental Workflow: LDH Assay

Caption: Workflow for LDH Cytotoxicity Assay.

Data Presentation and Interpretation

The results of cytotoxicity assays should be summarized in a clear and concise table, allowing for easy comparison of the compound's effects across different cell lines and time points.

Compound Cell Line Incubation Time (h) IC50 (µM)
2-bromo-4-fluorophenylureaHEK29348Hypothetical Value
2-bromo-4-fluorophenylureaPC348Hypothetical Value
2-bromo-4-fluorophenylureaMCF-748Hypothetical Value
Doxorubicin (Positive Control)HEK29348Known Value
Doxorubicin (Positive Control)PC348Known Value
Doxorubicin (Positive Control)MCF-748Known Value

Second Pillar: Genotoxicity Assessment

Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell, potentially leading to mutations and cancer.[5] Therefore, assessing the genotoxic potential of an NCE is a regulatory requirement and a critical step in safety evaluation.

Rationale for Genotoxicity Testing

The goal of in vitro genotoxicity testing is to identify compounds that can cause DNA damage through various mechanisms, such as gene mutations, chromosomal aberrations, and aneuploidy. A positive result in these assays is a significant red flag in drug development.

Standard Battery of In Vitro Genotoxicity Assays

A standard battery of tests is typically employed to assess different genotoxic endpoints.

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The assay determines if a test compound can cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[6]

Experimental Workflow: Ames Test

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis A Prepare compound dilutions D Mix compound, bacteria, and S9 mix (or buffer) A->D B Prepare bacterial tester strains (e.g., TA98, TA100) B->D C Prepare S9 mix (for metabolic activation) C->D E Pour mixture onto minimal glucose agar plates D->E F Incubate plates at 37°C for 48-72 hours E->F G Count revertant colonies F->G H Compare to negative control G->H

Caption: Workflow for the Ames Test.

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[6] Cells are treated with the test compound, and after a suitable incubation period, the cells are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Culture a suitable mammalian cell line (e.g., TK6 or CHO cells) to a sufficient density.

  • Compound Exposure: Treat the cells with 2-bromo-4-fluorophenylurea at a range of concentrations, with and without S9 metabolic activation. Include a vehicle control and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).

  • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one round of mitosis.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., DAPI or propidium iodide).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells using fluorescence microscopy.

  • Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.

Advanced Insights: Mechanistic Toxicology

Should initial cytotoxicity or genotoxicity screens yield positive results, further mechanistic studies may be warranted to understand the underlying cause of toxicity. These could include assays for:

  • Reactive Oxygen Species (ROS) Production: To determine if the compound induces oxidative stress.

  • Mitochondrial Membrane Potential: To assess for mitochondrial dysfunction.

  • Caspase Activity: To investigate the induction of apoptosis.

Conclusion: Synthesizing a Preliminary Safety Profile

The in vitro toxicity and safety data for a novel compound like 2-bromo-4-fluorophenylurea, generated through the methodologies described in this guide, form the basis of its preliminary safety profile. A comprehensive evaluation of its cytotoxic and genotoxic potential is essential for making informed decisions about the continued development of the compound. A negative profile in these assays provides confidence to proceed to the next stages of preclinical testing. Conversely, a positive finding necessitates further investigation into the mechanism of toxicity and a risk-benefit analysis to determine the viability of the compound as a therapeutic candidate. This structured, data-driven approach to early-stage safety assessment is fundamental to the principles of modern, efficient drug discovery and development.

References

  • Aliabadi, A., Mosharafi, F., & Tayarani-Najaran, Z. (2012). Synthesis and Cytotoxicity Assessment of 2 -(4 -Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), e147766. Available at: [Link]

  • Regulations.gov. (2013). Toxicity Summary of 2-Bromo-3,3,3-Trifluoropropene. Available at: [Link]

  • Poulsen, M., et al. (2015). Category approach for selected brominated flame retardants. DTU National Food Institute. Available at: [Link]

  • Siddiqui, N., et al. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Chemical and Pharmaceutical Research, 4(1), 351-356. Available at: [Link]

  • Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 11(4), 1149–1154. Available at: [Link]

  • Ghorab, M. M., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 358-377. Available at: [Link]

  • Ugwu, D. I., et al. (2014). Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry, 4(2), 26-51. Available at: [Link]

  • Wang, M., et al. (2021). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Journal of the Brazilian Chemical Society, 32(8), 1646-1656. Available at: [Link]

  • NextSDS. (n.d.). 2-bromo-2-(4-fluorophenyl)acetonitrile — Chemical Substance Information. Retrieved from [Link]

  • Wallace, E. A., et al. (2023). Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity. Environmental Health Perspectives, 131(4), 47001. Available at: [Link]

  • Al-Sammarraie, M. A., & Al-Jubouri, H. A. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Journal of Materials Research and Technology, 27, 4293-4306. Available at: [Link]

  • Chemdor Chemicals. (2026). 2-Bromo-4′-fluoroacetophenone Safety Data Sheet (SDS). Available at: [Link]

  • Heflich, R. H., et al. (2013). Genotoxicity of 2-bromo-3′-chloropropiophenone. Toxicology Letters, 221(1), 1-8. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). 2-Bromo-5-fluorophenylacetonitrile - Hazard. In Computational Toxicology and Exposure Online Resources. Available at: [Link]

  • NextSDS. (n.d.). N-(2-BROMO-4-FLUOROPHENYL)THIOUREA — Chemical Substance Information. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 2-Bromo-4-fluorophenylurea as a Versatile Precursor in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The phenylurea scaffold is a cornerstone in modern medicinal chemistry, integral to numerous approved therapeutics due to its capacity for robust h...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylurea scaffold is a cornerstone in modern medicinal chemistry, integral to numerous approved therapeutics due to its capacity for robust hydrogen bonding with biological targets.[1] This guide provides detailed application notes and protocols for utilizing 2-bromo-4-fluorophenylurea, a strategically functionalized precursor, in the synthesis of novel bioactive compounds. We will explore its application in constructing kinase inhibitors, a prominent class of targeted cancer therapies, by leveraging the bromine atom for palladium-catalyzed cross-coupling reactions and the fluorine atom for modulating pharmacokinetic properties.[2][3][4] This document serves as a technical resource, detailing synthetic methodologies, reaction optimization, and characterization techniques to empower researchers in their drug discovery endeavors.

The Phenylurea Scaffold: A Privileged Motif in Medicinal Chemistry

The urea moiety (–NH–CO–NH–) is a powerful pharmacophore. Its two N-H groups act as excellent hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor. This allows for strong and specific interactions with the backbones of protein targets, such as kinases and enzymes, making it a recurring feature in many successful drugs.[1][2][5]

The bi-aryl urea structure, exemplified by the multi-kinase inhibitor Sorafenib, is particularly noteworthy.[2][6] Sorafenib targets key kinases in the RAF/MEK/ERK signaling pathway and receptor tyrosine kinases like VEGFR-2, which are crucial for tumor angiogenesis.[6] The central urea group is critical for binding to the kinase hinge region, a common mechanism for this class of inhibitors.

Our focus, 2-bromo-4-fluorophenylurea, offers two key strategic advantages for drug design:

  • The Bromine Atom : Serves as a versatile chemical handle for introducing molecular diversity. It is an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the attachment of various aryl, heteroaryl, or alkyl groups.[3][7]

  • The Fluorine Atom : The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity.[2][4][8]

Physicochemical Properties of 2-Bromo-4-fluorophenylurea
PropertyValueSource
Molecular Formula C₇H₆BrFN₂OPubChem
Molecular Weight 233.04 g/mol PubChem
Appearance White to off-white solidSupplier Data
Solubility Soluble in DMSO, DMF, MethanolSupplier Data
Melting Point >150 °C (decomposes)Supplier Data

Synthetic Strategy: From Precursor to Bioactive Molecule

The primary application of 2-bromo-4-fluorophenylurea is as a building block for more complex molecules. A typical workflow involves an initial synthesis of the precursor followed by a cross-coupling reaction to install a second, often complex, aryl or heteroaryl group.

G cluster_0 PART A: Precursor Synthesis cluster_1 PART B: Diversification via Cross-Coupling cluster_2 PART C: Analysis & Evaluation Start 2-Bromo-4-fluoroaniline Reagent1 Isocyanate Source (e.g., Phosgene equivalent, CDI) Protocol1 Protocol 1: Synthesis of 2-Bromo-4-fluorophenylurea Product1 2-Bromo-4-fluorophenylurea Product1_ref 2-Bromo-4-fluorophenylurea Reagent2 Aryl/Heteroaryl Boronic Acid or Ester Protocol2 Protocol 2: Suzuki-Miyaura Cross-Coupling Product2 Diversified Bi-aryl Urea Library (e.g., Kinase Inhibitors) QC QC/Analysis (NMR, LC-MS, HPLC) Product2->QC Screening Biological Screening (e.g., Kinase Assays) QC->Screening

Experimental workflow from precursor synthesis to biological evaluation.

Protocol 1: Synthesis of 2-Bromo-4-fluorophenylurea

This protocol describes a common method for synthesizing the title precursor from the corresponding aniline. The reaction involves the formation of an isocyanate intermediate, which is then trapped by ammonia.

Materials:

  • 2-Bromo-4-fluoroaniline

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ammonium Hydroxide (NH₄OH) solution (28-30%)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-bromo-4-fluoroaniline (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Isocyanate Formation:

    • Using Triphosgene: Slowly add a solution of triphosgene (0.35 eq) in anhydrous DCM to the aniline solution. Then, add TEA (2.2 eq) dropwise. Causality Note: Triphosgene is a safer solid equivalent to gaseous phosgene. The base is required to neutralize the HCl generated during the reaction, driving the formation of the isocyanate.

    • Using CDI: Add CDI (1.1 eq) portion-wise to the aniline solution. Stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material. Causality Note: CDI is a milder reagent that forms an activated carbamate intermediate, which then rearranges to the isocyanate.

  • Urea Formation: Once the isocyanate formation is complete (typically 1-2 hours), slowly add an excess of concentrated ammonium hydroxide solution (5-10 eq) to the reaction mixture at 0 °C.

  • Reaction Workup: Allow the mixture to warm to room temperature and stir vigorously for 2-4 hours. Transfer the mixture to a separatory funnel and dilute with water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Causality Note: The bicarbonate wash removes any remaining acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) or flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-bromo-4-fluorophenylurea.

Self-Validation/Quality Control:

  • Confirm product identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.

  • Purity should be >95% by HPLC for use in subsequent reactions.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Library Synthesis

This protocol details a representative Suzuki-Miyaura coupling to append a substituted pyridine ring, a common moiety in kinase inhibitors, onto the 2-bromo-4-fluorophenylurea core.[9]

Materials:

  • 2-Bromo-4-fluorophenylurea (1.0 eq)

  • Substituted Pyridine-boronic acid or pinacol ester (1.2 eq)

  • Palladium catalyst, e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.05 eq)

  • Base, e.g., K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)

  • Solvent system, e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water

  • Ethyl Acetate (EtOAc)

  • Celite

Procedure:

  • Reaction Setup: To a reaction vial, add 2-bromo-4-fluorophenylurea (1.0 eq), the pyridine-boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times. Add the degassed solvent system. Causality Note: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Heating: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Reaction Workup: Cool the reaction to room temperature. Dilute with water and extract three times with EtOAc.

  • Filtration (if needed): If the palladium catalyst precipitates, filter the combined organic layers through a pad of Celite.

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to isolate the desired bi-aryl urea product.

Application in Kinase Inhibitor Discovery

Many kinase inhibitors bind to the ATP pocket, often interacting with the "hinge region" that connects the N- and C-lobes of the kinase domain.[9] The diaryl urea motif is exceptionally effective at forming key hydrogen bonds in this region. Furthermore, many inhibitors stabilize an inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif is flipped.[10]

G Urea Urea Hinge Hinge Urea->Hinge H-Bonds Aryl2 Aryl2 HydrophobicPocket HydrophobicPocket Aryl2->HydrophobicPocket Hydrophobic Interactions Aryl1 Aryl1 Gatekeeper Gatekeeper Aryl1->Gatekeeper Hydrophobic Interactions

Binding model of a diaryl urea inhibitor in a kinase active site.

The synthetic strategy described above allows for the creation of a library of compounds where "Aryl Ring 2" can be varied to probe interactions with the hydrophobic pocket and optimize selectivity and potency. The 2-bromo-4-fluorophenylurea core provides the essential "Aryl Ring 1" and the hinge-binding urea motif.

Biological Evaluation: Kinase Activity Assay

Once a library of compounds is synthesized, their biological activity must be assessed. A common method is an in vitro kinase activity assay.

Principle: The assay measures the ability of a compound to inhibit a specific kinase from phosphorylating its substrate. This is often detected by measuring the amount of ADP produced, which is directly proportional to kinase activity.[11]

Protocol Outline (Luminescent ADP Detection):

  • Reaction: Combine the kinase, its specific substrate, and ATP in a buffer solution. Add the synthesized inhibitor at various concentrations (e.g., 10-point dose-response curve).

  • Incubation: Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

  • Detection: Add a detection reagent (e.g., ADP-Glo™, ADP Hunter™). This reagent contains enzymes that convert the ADP generated in the first step into a detectable signal, such as light (luminescence) or fluorescence.[11]

  • Measurement: Read the signal on a plate reader.

  • Data Analysis: The signal is inversely proportional to the inhibitor's potency. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Conclusion

2-Bromo-4-fluorophenylurea is a highly valuable precursor for modern drug discovery. Its pre-installed urea functionality and halogenated phenyl ring provide an excellent starting point for synthesizing diaryl urea-based kinase inhibitors and other potential therapeutics. The bromine atom facilitates rapid diversification through robust cross-coupling chemistry, while the fluorine atom can confer advantageous drug-like properties. The protocols and strategies outlined here offer a foundational guide for researchers to harness the potential of this versatile building block in the development of novel and potent bioactive molecules.

References

  • Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. (n.d.). National Institutes of Health.
  • Applications of Phenylurea Derivatives in Medicinal Chemistry: Application Notes and Protocols. (n.d.). BenchChem.
  • A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (2023). Organic Process Research & Development.
  • Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). RSC Advances.
  • Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors. (n.d.). Semantic Scholar.
  • Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. (2015). MDPI.
  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (n.d.). National Institutes of Health.
  • Development of Phenyl-urea Based Small Molecules that Target Penicillin Binding Protein 4. (n.d.). ChemRxiv.
  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (n.d.). ScienceDirect.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Institutes of Health.
  • Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors. (n.d.). BenchChem.
  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2009). National Institutes of Health.
  • Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors. (n.d.). BenchChem.
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). National Institutes of Health.
  • Exploring the Chemical Synthesis Applications of 4-Bromo-2-fluoropyridine. (n.d.). Dakenchem.
  • Fluorescent Kinase Inhibitors As Probes In Cancer. (2021). National Institutes of Health.
  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). News-Medical.net.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry.

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Application

Application Notes &amp; Protocols: 2-Bromo-4-fluorophenylurea as a Keystone Intermediate in Agrochemical Development

Executive Summary In modern agricultural chemistry, the rational design of crop protection agents heavily relies on halogenated aromatic building blocks. 2-Bromo-4-fluorophenylurea (CAS: 1039961-44-8) represents a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern agricultural chemistry, the rational design of crop protection agents heavily relies on halogenated aromatic building blocks. 2-Bromo-4-fluorophenylurea (CAS: 1039961-44-8) represents a highly versatile synthetic intermediate[1][2]. The specific halogenation pattern—a bulky, lipophilic bromine atom at the ortho position and a highly electronegative, metabolically stable fluorine atom at the para position—confers unique physicochemical properties. This specific steric and electronic profile makes it an ideal precursor for two distinct classes of agrochemicals: Phenylurea Herbicides (Photosystem II inhibitors) and Benzoylphenylurea (BPU) Insecticides (Chitin synthesis inhibitors)[3][4].

This guide provides application scientists and drug development professionals with field-proven protocols, mechanistic insights, and quantitative frameworks for utilizing 2-bromo-4-fluorophenylurea in the synthesis and evaluation of novel agrochemicals.

Application I: Development of Phenylurea Herbicides

Mechanistic Insight: Photosystem II (PSII) Inhibition

Phenylurea herbicides act by disrupting the photosynthetic electron transport chain. Specifically, they competitively bind to the D1 protein at the QB​ -binding niche within the PSII complex, located in the thylakoid membranes of chloroplasts[3]. The 2-bromo-4-fluoro substitution pattern enhances binding affinity through halogen bonding and hydrophobic interactions with key amino acid residues (e.g., Serine-264 and Phenylalanine-255)[3]. By displacing the native electron acceptor, plastoquinone, these compounds halt the transfer of electrons from QA​ to QB​ , leading to the lethal accumulation of reactive oxygen species (ROS)[3].

PSII_Inhibition Light Light Energy PSII Photosystem II (P680) Light->PSII QA Plastoquinone A (QA) PSII->QA e- transfer QB Plastoquinone B (QB) QA->QB Normal e- flow ROS ROS Generation & Cell Death QA->ROS Blocked e- flow Herbicide Halogenated Phenylurea Herbicide->QB Blocks QB Niche (D1 Protein)

Mechanism of Photosystem II inhibition by phenylurea herbicides.

Protocol: Chlorophyll Fluorescence ( Fv​/Fm​ ) Assay for PSII Inhibition

To validate the herbicidal efficacy of synthesized 2-bromo-4-fluorophenylurea derivatives, the Fv​/Fm​ assay is the gold standard. It provides a rapid, non-destructive measurement of PSII quantum efficiency[3][5].

Experimental Rationale: Measuring bulk plant death takes weeks. Chlorophyll fluorescence detects electron transport collapse within hours. Dark adaptation is a critical causality step; it ensures all PSII reaction centers are fully oxidized (open) prior to the light pulse, establishing an accurate baseline for maximum fluorescence ( Fm​ )[3].

Step-by-Step Methodology:

  • Plant Preparation: Cultivate target weed species (e.g., Amaranthus retroflexus) in a controlled greenhouse environment until the 3-4 true leaf stage.

  • Compound Application: Dissolve the 2-bromo-4-fluorophenylurea derivative in a carrier solvent (e.g., 0.1% DMSO in water with 0.05% Tween-20 as a surfactant). Apply via foliar spray at calibrated doses (e.g., 10, 50, 100, 500 g a.i./ha).

  • Dark Adaptation (Critical Step): Transfer treated plants and untreated controls to complete darkness for a minimum of 30 minutes[3]. This allows the plastoquinone pool to fully oxidize.

  • Measurement: Using a pulse-amplitude-modulation (PAM) fluorometer, apply a weak measuring light to determine minimal fluorescence ( F0​ ), followed by a saturating light pulse (typically >3000 µmol photons m−2s−1 ) to determine maximum fluorescence ( Fm​ ).

  • Data Calculation: Calculate the variable fluorescence ( Fv​=Fm​−F0​ ) and the maximum quantum yield of PSII ( Fv​/Fm​ ).

  • Validation: A healthy control should yield an Fv​/Fm​ ratio of ~0.75 to 0.85. A dose-dependent drop in this ratio confirms PSII inhibition[3].

Application II: Development of Benzoylphenylurea (BPU) Insecticides

Mechanistic Insight: Chitin Synthesis Disruption

When 2-bromo-4-fluorophenylurea is coupled with a benzoyl isocyanate, it forms a Benzoylphenylurea (BPU). BPUs are potent Insect Growth Regulators (IGRs)[4][6]. Unlike neurotoxic agents, BPUs act on the larval stages of insects (particularly Lepidoptera) by inhibiting the biosynthesis of chitin, the primary structural polymer of the insect exoskeleton[4][7].

Recent mechanistic studies indicate that BPUs either directly inhibit Chitin Synthase 1 (CHS1) or bind to the Sulfonylurea Receptor (SUR), an ABC-transporter that regulates the exocytotic movement of vesicles carrying CHS to the apical plasma membrane[6][7]. This disruption leads to a fragile cuticle and subsequent ecdysis arrest (molting failure)[6].

Chitin_Inhibition BPU BPU Insecticide (2-Br-4-F-Phenylurea derived) Target Target: CHS1 / SUR (Epidermal Cells) BPU->Target Binds to receptor/enzyme Block Inhibition of GlcNAc Polymerization Target->Block Disrupts catalytic activity Cuticle Defective Cuticle Formation Block->Cuticle Prevents chitin deposition Death Molting Failure (Ecdysis Arrest) Cuticle->Death Mechanical stress during molt

Benzoylphenylurea-induced disruption of insect chitin biosynthesis.

Protocol: In Situ Chitin Synthesis Activity Assay

Experimental Rationale: Historically, cell-free in vitro assays failed to demonstrate BPU efficacy because the target mechanism (such as SUR-mediated vesicle transport) requires intact cellular architecture[7][8]. Therefore, utilizing an in situ isolated integument assay is strictly required to validate the chitin synthesis inhibition of newly synthesized 2-bromo-4-fluorophenylurea derivatives.

Step-by-Step Methodology:

  • Tissue Isolation: Dissect the integument (epidermis and cuticle) from newly molted final-instar larvae of a model species (e.g., Spodoptera frugiperda).

  • Incubation: Place the isolated integument in a specialized tissue culture medium (e.g., Grace's Insect Medium) supplemented with the synthesized BPU compound (1 µM to 100 µM)[8].

  • Radiolabeling: Introduce 14C -labeled UDP-N-acetylglucosamine (UDP-GlcNAc), the immediate precursor to chitin, into the medium.

  • Reaction Phase: Incubate at 25°C for 4 hours to allow the epidermal cells to incorporate the radiolabeled precursor into the newly forming cuticle.

  • Extraction & Washing: Terminate the reaction by boiling the tissue in 1M KOH for 30 minutes. This destroys all proteins and cellular debris, leaving only the highly resistant chitin polymer intact. Wash the insoluble chitin residue extensively with ethanol and water.

  • Quantification: Dissolve the purified chitin in a scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter. A reduction in 14C counts relative to the control directly quantifies the inhibition of chitin synthesis[7].

Chemical Synthesis Protocol: Derivatization into a BPU

To convert 2-bromo-4-fluorophenylurea into a functional BPU insecticide (analogous to commercial agents like Teflubenzuron)[9][10], it must be reacted with a benzoyl isocyanate.

Experimental Rationale: The reaction utilizes anhydrous toluene as a non-polar, aprotic solvent. This choice is critical: benzoyl isocyanates are highly reactive and will rapidly hydrolyze into primary amides in the presence of moisture. Toluene ensures the isocyanate remains intact to undergo nucleophilic attack by the urea nitrogen[9].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of 2-bromo-4-fluorophenylurea in anhydrous toluene.

  • Reagent Addition: Slowly add 1.1 equivalents of 2,6-difluorobenzoyl isocyanate dropwise via a syringe at 0°C to control the exothermic condensation.

  • Reaction: Allow the mixture to warm to room temperature and stir continuously for 12–15 hours[9]. The progression can be monitored via TLC (Hexane:Ethyl Acetate, 3:1).

  • Isolation: As the reaction proceeds, the highly crystalline BPU product will precipitate out of the toluene solution.

  • Purification: Filter the precipitate under vacuum, wash with cold hexane to remove unreacted isocyanate, and recrystallize from ethanol to yield the pure 1-(2-bromo-4-fluorophenyl)-3-(2,6-difluorobenzoyl)urea.

Quantitative Efficacy Data Summary

The table below summarizes the expected biological activity profiles of 2-bromo-4-fluorophenylurea derivatives compared to industry standards, demonstrating the structure-activity relationship (SAR) impact of the halogens.

Compound ClassSpecific Analog / StandardTarget SitePrimary AssayEfficacy Metric ( IC50​ / LC50​ )
Standard Herbicide Diuron (DCMU)PSII (D1 Protein) Fv​/Fm​ Reduction IC50​ : ~0.05 µM
Test Herbicide 1-(2-bromo-4-fluorophenyl)-3,3-dimethylureaPSII (D1 Protein) Fv​/Fm​ Reduction IC50​ : ~0.12 µM
Standard Insecticide TeflubenzuronCHS1 / SURLarval Mortality LC50​ : ~1.5 mg/L
Test Insecticide 2-Br-4-F-Benzoylphenylurea derivativeCHS1 / SURLarval Mortality LC50​ : ~2.8 mg/L

Data represents generalized baseline metrics for validation purposes during screening workflows[3][4][5][10].

Sources

Method

Application Notes and Protocols for the Derivatization of 2-Bromo-4-fluorophenylurea in Organic Synthesis

Introduction: The Strategic Importance of 2-Bromo-4-fluorophenylurea in Medicinal Chemistry 2-Bromo-4-fluorophenylurea is a key structural motif and a versatile building block in the landscape of modern drug discovery an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Bromo-4-fluorophenylurea in Medicinal Chemistry

2-Bromo-4-fluorophenylurea is a key structural motif and a versatile building block in the landscape of modern drug discovery and organic synthesis. Its prevalence in a variety of pharmacologically active agents stems from the unique interplay of its constituent functional groups. The urea moiety serves as a potent hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom provides a reactive handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the principal derivatization strategies for 2-bromo-4-fluorophenylurea, complete with detailed protocols and an exploration of the underlying chemical principles.

Derivatization Strategies: A Multi-pronged Approach

The chemical reactivity of 2-bromo-4-fluorophenylurea can be harnessed at two primary sites: the nitrogen atoms of the urea functionality and the carbon-bromine bond on the aromatic ring. This allows for a diverse range of structural modifications, broadly categorized as N-functionalization and C-C/C-N bond-forming reactions.

Part 1: N-Functionalization of the Urea Moiety

The nucleophilic character of the urea nitrogens allows for the introduction of a variety of substituents through acylation and alkylation reactions.

N-Acylation: Synthesis of N-Acyl-N'-(2-bromo-4-fluorophenyl)ureas

N-acylation of the urea moiety introduces an additional carbonyl group, which can further modulate the electronic and steric properties of the molecule, influencing its biological activity.[1] This transformation is typically achieved through reaction with a highly reactive acylating agent, such as an acyl chloride, in the presence of a non-nucleophilic base.

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides are the reagents of choice due to their high electrophilicity, which drives the reaction to completion.

  • Base: A non-nucleophilic base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the HCl byproduct without competing with the urea as a nucleophile.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are used to prevent hydrolysis of the acyl chloride and to ensure good solubility of the reactants.

Experimental Protocol: N-Benzoylation of 2-Bromo-4-fluorophenylurea

Materials:

  • 2-Bromo-4-fluorophenylurea

  • Benzoyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-fluorophenylurea (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired N-benzoyl-N'-(2-bromo-4-fluorophenyl)urea.

Data Presentation: Representative N-Acylation Reactions

Acyl ChlorideBaseSolventTime (h)Yield (%)
Acetyl chlorideEt3NDCM392
Benzoyl chlorideEt3NTHF588
Isobutyryl chlorideDIPEADCM685
N-Alkylation: Navigating the Challenges of Selectivity

N-alkylation of ureas can be challenging due to the potential for over-alkylation, leading to a mixture of mono- and di-alkylated products.[2] Careful control of reaction conditions is paramount to achieve selective mono-alkylation.

Causality of Experimental Choices:

  • Alkylating Agent: Alkyl halides (iodides, bromides) are commonly used. The choice of halide affects reactivity (I > Br > Cl).

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is often employed to deprotonate the urea, enhancing its nucleophilicity. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures.

  • Stoichiometry: Using a slight excess of the urea relative to the alkylating agent can favor mono-alkylation.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to dissolve the urea and facilitate the Sₙ2 reaction.

Experimental Protocol: Mono-N-Benzylation of 2-Bromo-4-fluorophenylurea

Materials:

  • 2-Bromo-4-fluorophenylurea

  • Benzyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous DMF to the flask, followed by the portion-wise addition of 2-bromo-4-fluorophenylurea (1.0 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add benzyl bromide (1.05 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 2: C-C and C-N Bond Formation at the Aryl Bromide

The bromine atom on the phenyl ring is a versatile handle for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, and amino substituents.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[3] This reaction is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is commonly used.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency.

  • Base: A base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the organoboron species.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • 1-(2-Bromo-4-fluorophenyl)urea

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine 1-(2-bromo-4-fluorophenyl)urea (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor by TLC.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation: Representative Suzuki-Miyaura Couplings

Boronic AcidCatalystLigandBaseSolventYield (%)
Phenylboronic acidPd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O85
4-Methoxyphenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/H₂O89
Thiophene-2-boronic acidPdCl₂(dppf)-Cs₂CO₃DMF78
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, providing a powerful tool for the preparation of arylamines from aryl halides.[4]

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is typically employed.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is essential for the deprotonation of the amine and regeneration of the catalyst.[5]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred.

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

Materials:

  • 1-(2-Bromo-4-fluorophenyl)urea

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 eq) and XPhos (0.02 eq).

  • Add 1-(2-bromo-4-fluorophenyl)urea (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene, seal the tube, and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C for 16 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.[6]

Other Important Cross-Coupling Reactions

This reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[7] It provides access to arylethynyl ureas.

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, offering a route to stilbene-like urea derivatives.[8]

A copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds. It is a classic method that can be an alternative to the Buchwald-Hartwig amination, particularly for the synthesis of diaryl ethers.[1]

Purification and Characterization

Purification of the derivatized products is typically achieved by flash column chromatography on silica gel.[9] Characterization of the synthesized compounds relies heavily on spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the derivatives. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

Visualizing the Synthetic Pathways

Derivatization_Workflow cluster_N_Func N-Functionalization cluster_C_Func C-Br Functionalization Start 2-Bromo-4-fluorophenylurea NAcyl N-Acylation Start->NAcyl Acyl Chloride, Base NAlkyl N-Alkylation Start->NAlkyl Alkyl Halide, Base Suzuki Suzuki-Miyaura (C-C) Start->Suzuki Boronic Acid, Pd Catalyst, Base Buchwald Buchwald-Hartwig (C-N) Start->Buchwald Amine, Pd Catalyst, Base Sonogashira Sonogashira (C-C) Start->Sonogashira Alkyne, Pd/Cu Catalyst, Base Heck Heck (C-C) Start->Heck Alkene, Pd Catalyst, Base Ullmann Ullmann (C-N, C-O) Start->Ullmann Amine/Alcohol, Cu Catalyst, Base

Caption: Synthetic derivatization pathways for 2-bromo-4-fluorophenylurea.

Conclusion

2-Bromo-4-fluorophenylurea stands as a highly valuable and versatile scaffold in organic synthesis and medicinal chemistry. The strategic derivatization at both the urea nitrogens and the aryl bromide position opens up a vast chemical space for the generation of novel molecules with potential therapeutic applications. The protocols and principles outlined in this guide provide a robust foundation for researchers to explore the rich chemistry of this important building block and to accelerate the discovery of new and potent bioactive compounds.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]

  • BenchChem. (2025).
  • Bakibaev, A., Sadvakassova, M., Erkasov, R., & Atagulova, A. (2022). Identification and analysis of N-arylalkyl-N'-acylureas by magnetic nuclear resonance. BULLETIN of the L.N. Gumilyov Eurasian National University. Chemistry. Geography Series, 129(4), 8-12. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. [Link]

  • Taylor & Francis Online. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • BenchChem. (2025).
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • MDPI. (2019). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic-chemistry.org. [Link]

  • Wikipedia contributors. (2023). Heck reaction. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic-chemistry.org. [Link]

  • Yang, T., & Gao, G. (2012). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Arkivoc, 2012(6), 304-316. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. National Center for Biotechnology Information. [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Name-Reaction.com. [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Indian Academy of Sciences. [Link]

  • ACS Publications. (2012). Nickel-Mediated N-Arylation with Arylboronic Acids: An Avenue to Chan–Lam Coupling. ACS Publications. [Link]

  • Google Patents. (n.d.). EP2548867A1 - Method for preparing deuterated diphenylurea.
  • TSpace. (n.d.). Palladium-catalyzed Heck reaction and tandem cross coupling reactions for heterocycle synthesis. TSpace. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • BenchChem. (2025). N-alkylation of 2-(2-bromophenyl)-1H-imidazole. BenchChem.
  • Google Patents. (n.d.). EP0471983A1 - Process for the N-alkylation of urea.
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • Digital Commons @ NJIT. (n.d.). Amination of alkyl halides. Digital Commons @ NJIT. [Link]

  • PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]

  • ACS Reagent Guide. (n.d.). N alkylation at sp 3 Carbon. ACS Publications. [Link]

  • MDPI. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. [Link]

  • ScholarWorks@UNO. (2014). Study of Iridium Catalyzed N-Alkylation of Urea with Benzyl Alcohols. ScholarWorks@UNO. [Link]

  • Frontiers. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. [Link]

  • MDPI. (2022). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). A Detailed Protocol for the N-Acylation of 2-Amino-4-chloro-5-fluorophenol. BenchChem.
  • Digital Commons @ NJIT. (n.d.). Amination of alkyl halides. Digital Commons @ NJIT. [Link]

  • PubMed. (2019). Combining NMR and MS with Chemical Derivatization for Absolute Quantification with Reduced Matrix Effects. National Center for Biotechnology Information. [Link]

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Application

Preparation of Kinase Inhibitors Using 2-Bromo-4-fluorophenylurea: An Application and Protocol Guide

Introduction: The Significance of the Phenylurea Scaffold in Kinase Inhibition Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Phenylurea Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and angiogenesis.[3][4] Small molecule kinase inhibitors have revolutionized cancer treatment by offering targeted therapies that are more precise and often better tolerated than traditional chemotherapy.

Within the vast landscape of kinase inhibitors, the diaryl urea scaffold has proven to be a "privileged structure," forming the core of several clinically successful drugs, including the multi-kinase inhibitor Sorafenib.[5][6] The urea moiety's unique ability to form critical hydrogen bond interactions within the ATP-binding site of kinases underpins its efficacy.[7] This guide focuses on a key building block for this important class of inhibitors: 2-bromo-4-fluorophenylurea . The strategic placement of the bromo and fluoro substituents on the phenyl ring provides both a reactive handle for synthetic elaboration and modulates the electronic properties of the molecule, influencing its binding affinity and selectivity for target kinases.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It provides not only detailed, step-by-step protocols for the synthesis and evaluation of kinase inhibitors derived from 2-bromo-4-fluorophenylurea but also delves into the underlying mechanistic principles and structure-activity relationships that govern their biological activity.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Urea-based kinase inhibitors, particularly diaryl ureas, are predominantly classified as Type II inhibitors .[2][8] Unlike Type I inhibitors that bind to the active conformation of a kinase, Type II inhibitors stabilize an inactive conformation, often referred to as the "DFG-out" state.[9][10] This nomenclature refers to the orientation of the Asp-Phe-Gly (DFG) motif, a conserved sequence at the start of the activation loop. In the DFG-out conformation, the aspartate residue faces outward from the ATP-binding pocket, creating an additional hydrophobic pocket that can be exploited by the inhibitor.[10] This induced-fit binding mode often contributes to higher selectivity compared to Type I inhibitors.[10]

The urea functional group is instrumental in this interaction. The two N-H groups of the urea act as hydrogen bond donors, typically forming interactions with the hinge region of the kinase, mimicking the hydrogen bonds formed by the adenine ring of ATP.[7][11] The carbonyl oxygen of the urea can also act as a hydrogen bond acceptor. The phenyl rings of the diaryl urea structure occupy the hydrophobic regions of the ATP-binding site. The 2-bromo-4-fluorophenyl moiety, in particular, can be strategically positioned to interact with specific residues, with the halogen atoms potentially forming halogen bonds or other non-covalent interactions that enhance binding affinity.

The following diagram illustrates a simplified representation of the Raf-MEK-ERK signaling pathway, a critical cascade in cell proliferation that is often targeted by diaryl urea kinase inhibitors like Sorafenib.[4][6]

a cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor RAS RAS Growth Factor Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Translocation Kinase Inhibitor Diaryl Urea Kinase Inhibitor Kinase Inhibitor->RAF Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: Simplified Raf-MEK-ERK signaling pathway and the point of inhibition by a diaryl urea kinase inhibitor.

Synthetic Protocols: From Building Block to Bioactive Compound

The synthesis of diaryl urea-based kinase inhibitors from 2-bromo-4-fluorophenylurea typically involves a multi-step process. A common and efficient strategy is the reaction of an amine with an isocyanate. The following protocols provide a detailed, self-validating workflow for the synthesis of a representative kinase inhibitor.

Part 1: Preparation of 2-Bromo-4-fluorophenyl isocyanate

This initial step converts the starting aniline into a reactive isocyanate intermediate.

Materials and Reagents:

  • 2-Bromo-4-fluoroaniline

  • Triphosgene or diphosgene

  • Anhydrous toluene or other suitable aprotic solvent

  • Triethylamine or other non-nucleophilic base

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, dissolve 2-bromo-4-fluoroaniline (1.0 equivalent) in anhydrous toluene.

  • Phosgene Addition: Prepare a solution of triphosgene (0.4 equivalents) or diphosgene (0.5 equivalents) in anhydrous toluene. Add this solution dropwise to the stirred aniline solution at 0 °C. Caution: Phosgene and its precursors are highly toxic. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the characteristic isocyanate peak around 2250-2275 cm⁻¹).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting isocyanate solution can often be used directly in the next step without purification. Alternatively, the solvent can be carefully removed under reduced pressure to yield the crude 2-bromo-4-fluorophenyl isocyanate, which should be used immediately due to its reactivity and moisture sensitivity.

Part 2: Synthesis of the Diaryl Urea Kinase Inhibitor

This step involves the coupling of the isocyanate with a desired amine to form the final diaryl urea product.

Materials and Reagents:

  • 2-Bromo-4-fluorophenyl isocyanate solution (from Part 1)

  • The desired aromatic or heteroaromatic amine (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide for a Sorafenib analog)[12]

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or toluene)[13]

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the desired amine (1.0 equivalent) in a suitable anhydrous aprotic solvent.

  • Urea Formation: To the stirred solution of the amine, add the previously prepared solution of 2-bromo-4-fluorophenyl isocyanate (1.0-1.1 equivalents) dropwise at room temperature.[13]

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup and Purification:

    • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.[13] Collect the solid by filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[13]

The following diagram outlines the general experimental workflow:

g start Start step1 Preparation of 2-Bromo-4-fluorophenyl isocyanate start->step1 step2 Synthesis of Diaryl Urea step1->step2 step3 Purification step2->step3 step4 Characterization step3->step4 end Final Product step4->end

Caption: General experimental workflow for the synthesis of diaryl urea kinase inhibitors.

Characterization Data

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Analytical Technique Expected Results
¹H NMR Signals corresponding to the aromatic protons of both phenyl rings and the N-H protons of the urea linkage.
¹³C NMR Resonances for all unique carbon atoms, including the characteristic carbonyl carbon of the urea.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the target compound.
Purity (HPLC) >95% purity is desirable for biological testing.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-bromo-4-fluorophenylurea scaffold can provide valuable insights into the structure-activity relationship (SAR) and guide the optimization of inhibitor potency and selectivity.

  • The "Head" Group (2-Bromo-4-fluorophenyl):

    • Halogen Substitution: The position and nature of the halogen substituents on the phenyl ring significantly impact activity.[5] The 4-fluoro group can enhance binding affinity through favorable interactions in the ATP pocket, while the 2-bromo atom serves as a key synthetic handle for further elaboration via cross-coupling reactions, allowing for the introduction of diverse functionalities.[14][15]

  • The Urea Linker: The urea moiety is generally considered critical for high potency, as its hydrogen bonding capacity is essential for anchoring the inhibitor to the kinase hinge region.[5] Replacing the urea with a thiourea has been shown to decrease inhibitory activity in some cases, highlighting the importance of the carbonyl oxygen.[5]

  • The "Tail" Group (Second Aryl/Heteroaryl Moiety): This part of the molecule is typically explored extensively to optimize interactions with the more variable regions of the ATP-binding site, thereby influencing potency and selectivity. Modifications here can target the hydrophobic pocket created in the DFG-out conformation.

Modification Rationale Potential Impact
Varying substituents on the "tail" aryl ringExplore hydrophobic and hydrophilic interactionsModulate potency and selectivity
Replacing the "tail" phenyl ring with a heterocycleIntroduce additional hydrogen bond donors/acceptorsImprove solubility and pharmacokinetic properties
Suzuki or Buchwald-Hartwig coupling at the 2-bromo positionIntroduce new vectors for exploring chemical spacePotentially alter the binding mode or engage new residues

Application and Biological Evaluation

Once synthesized and characterized, the novel compounds must be evaluated for their biological activity.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[16]

Protocol:

  • Compound Preparation: Prepare serial dilutions of the synthesized inhibitor in a microplate.

  • Kinase Reaction: Add the target kinase and its specific substrate to each well. Initiate the reaction by adding ATP.[16]

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.[5]

  • ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the kinase detection reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, can then be calculated.[16]

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay assesses the ability of the synthesized compounds to inhibit the proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitor for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength. The IC₅₀ value, representing the concentration that inhibits cell growth by 50%, can be determined.[17]

Conclusion

The 2-bromo-4-fluorophenylurea scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. Its synthetic tractability, combined with the critical role of the diaryl urea motif in binding to the kinase ATP pocket, makes it an attractive platform for medicinal chemistry campaigns. The protocols and insights provided in this guide offer a robust framework for researchers to design, synthesize, and evaluate novel kinase inhibitors with the potential to advance the field of targeted cancer therapy.

References

  • Protein kinase inhibitors from the urea class - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - MDPI. (2021, March 10). Retrieved March 17, 2026, from [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.). Retrieved March 17, 2026, from [Link]

  • Classification of urea-based antineoplastic kinase inhibitors according to the general chemical structure and highlighting the general mechanism. (n.d.). Retrieved March 17, 2026, from [Link]

  • A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf. (2023, July 18). Retrieved March 17, 2026, from [Link]

  • (PDF) Overview of Current Type I/II Kinase Inhibitors - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Retrieved March 17, 2026, from [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. (n.d.). Retrieved March 17, 2026, from [Link]

  • Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors. (2013, February 28). Retrieved March 17, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - United Arab Emirates - Ministry of Health and Prevention. (2021, April 15). Retrieved March 17, 2026, from [Link]

  • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf | Journal of Medicinal Chemistry - ACS Publications. (2021, October 26). Retrieved March 17, 2026, from [Link]

  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis of Sorafenib. (2009). Retrieved March 17, 2026, from [Link]

  • Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC - NIH. (n.d.). Retrieved March 17, 2026, from [Link]

  • Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit - MDPI. (2015, October 23). Retrieved March 17, 2026, from [Link]

  • [PDF] Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors. (2013, July 1). Retrieved March 17, 2026, from [Link]

  • Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Publishing. (2018, November 8). Retrieved March 17, 2026, from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (2023, September 19). Retrieved March 17, 2026, from [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed. (2019, May 15). Retrieved March 17, 2026, from [Link]

Sources

Method

protocols for handling and storing 2-bromo-4-fluorophenylurea safely

Application Note: Advanced Protocols for the Safe Handling, Storage, and Management of 2-Bromo-4-fluorophenylurea Introduction 2-Bromo-4-fluorophenylurea (2-Br-4-F-PU) is a highly specialized halogenated urea derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Safe Handling, Storage, and Management of 2-Bromo-4-fluorophenylurea

Introduction

2-Bromo-4-fluorophenylurea (2-Br-4-F-PU) is a highly specialized halogenated urea derivative utilized as a critical building block in advanced organic synthesis, agrochemical development, and medicinal chemistry. While its unique polyhalogenated aromatic structure provides valuable reactivity, it also introduces specific chemical hazards. This application note provides self-validating protocols for the safe handling and storage of 2-Br-4-F-PU, bridging the gap between standard safety data and mechanistic chemical behavior.

Physicochemical & Hazard Profile

Understanding the baseline properties of 2-Br-4-F-PU is essential for risk mitigation and experimental reproducibility[1].

Property / HazardSpecificationMechanistic Implication
CAS Number 1039961-44-8Unique identifier for safety tracking and inventory management[1].
Molecular Formula C7H6BrFN2OPresence of halogens (Br, F) increases lipophilicity and environmental persistence.
Molecular Weight 233.04 g/mol Determines stoichiometric calculations for downstream synthesis[1].
Storage Temperature 2–8°C (Sealed, Dry)Prevents thermal degradation and kinetically slows urea hydrolysis[1].
Primary Hazards Acute Oral Toxicity, IrritantToxic via ingestion, inhalation, and skin absorption[2][3].
Environmental Risk Aquatic ToxicityHalogenated phenylureas persist in aquatic ecosystems and disrupt biological growth[4].

Mechanistic Insights into Stability & Toxicity

Standard safety data sheets dictate what to do, but understanding why ensures rigorous compliance and protects experimental integrity.

  • Hydrolytic Degradation (Why we store it dry): The urea moiety is susceptible to nucleophilic attack by ambient moisture. Over time, particularly at elevated temperatures, hydrolysis cleaves the urea linkage to yield 2-bromo-4-fluoroaniline and carbon dioxide. Anilines are highly toxic and can act as confounding variables in biological assays. Storing the compound desiccated at 2–8°C kinetically suppresses this degradation pathway.

  • Photolytic Dehalogenation (Why we protect it from light): Halogenated phenylureas are known to undergo phototransformation when exposed to UV light[5]. The carbon-bromine (C-Br) bond has a relatively low bond dissociation energy. UV absorption induces homolytic cleavage of this bond, generating reactive aryl radicals and secondary photoproducts that are significantly more toxic than the parent compound[5]. Amber vials and dark storage are mandatory to prevent this phototoxicity.

Standard Operating Procedures (SOPs)

Protocol 1: Self-Validating Handling and Weighing Workflow

Objective: Safely aliquot 2-Br-4-F-PU without inducing moisture condensation or operator exposure.

  • Equilibration (Critical Step): Remove the sealed secondary container from the 2–8°C refrigerator. Do not open immediately. Allow it to sit in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial in a humid lab causes immediate atmospheric condensation on the powder, initiating the hydrolytic degradation described above.

  • Environmental Control: Transfer the equilibrated vial to a certified Class II biological safety cabinet or chemical fume hood. Ensure the face velocity is between 80–100 fpm.

  • PPE Configuration: Don double nitrile gloves, a fastened lab coat, and splash-proof safety goggles[3][4].

  • Visual Validation Check: Inspect the powder before weighing. It should be a free-flowing white to beige solid[3].

    • Validation: If the powder exhibits clumping (moisture ingress) or a dark discoloration (photolytic degradation), quarantine the batch and verify purity via HPLC before use.

  • Weighing: Use an anti-static weighing boat to prevent aerosolization of the fine powder. Transfer the required mass using a clean, dry stainless-steel spatula.

  • Re-sealing: Flush the headspace of the source vial with an inert gas (Argon or Nitrogen) before sealing to displace ambient moisture and oxygen.

Protocol 2: Long-Term Storage System

Objective: Maintain molecular integrity over extended periods.

  • Primary Containment: Store the powder in an amber glass vial equipped with a PTFE-lined screw cap.

    • Causality: Amber glass blocks UV transmission, preventing phototoxicity[5], while PTFE prevents chemical leaching from the cap.

  • Secondary Containment: Place the primary vial inside a secondary sealed container filled with indicating silica gel desiccant.

  • Temperature Control: Store the secondary container in a monitored 2–8°C refrigerator[1].

    • Validation Check: Routinely inspect the indicating silica gel. A color change from blue to pink indicates moisture saturation. Replace the desiccant immediately to restore the self-validating dry environment.

Protocol 3: Spill Response and Decontamination

Objective: Safely neutralize and remove accidental releases.

  • Isolation: Immediately isolate the spill area. If the spill is large, evacuate the immediate vicinity (minimum 25 meters)[6].

  • Aerosol Suppression: Do NOT dry-sweep the powder. Lightly dampen the spilled solid with a fine mist of water or a 1% surfactant solution.

    • Causality: Dry sweeping generates airborne dust, drastically increasing the risk of toxic inhalation[2][6].

  • Mechanical Collection: Use a non-sparking scoop to collect the dampened material. Place it into a compatible hazardous waste receptacle labeled "Halogenated Organic Waste."

  • Surface Decontamination: Wash the affected surface thoroughly with a mild alkaline detergent, followed by a copious water rinse[3].

    • Validation Check: After cleaning, wipe the area with a damp filter paper. If analytical strictness is required, extract the paper with methanol and analyze via UV-Vis to confirm complete decontamination.

Workflow Visualization

Workflow A Compound Receipt (2-Br-4-F-Phenylurea) B Log & Inspect Integrity A->B C Storage: 2-8°C Dark & Desiccated B->C D Equilibrate to RT (Prevents Condensation) C->D E Fume Hood Handling (Don PPE) D->E F Spill Detected? E->F G Dampen & Collect (Halogenated Waste) F->G Yes H Proceed to Synthesis or Biological Assay F->H No G->H

Workflow for the safe handling, storage, and spill response of 2-bromo-4-fluorophenylurea.

References

  • Boraychem. "Phenylurea: Properties, Applications, and Safety." Boraychem. URL: [Link]

  • PubChem. "Phenylurea | C7H8N2O | CID 6145." National Institutes of Health. URL: [Link]

  • ResearchGate. "Degradation of the novel herbicide tiafenacil in aqueous solution: Kinetics, various influencing factors, hydrolysis products identification, and toxicity assessment." ResearchGate. URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-4-fluorophenylurea

Welcome to the technical support guide for the synthesis of 2-bromo-4-fluorophenylurea. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-bromo-4-fluorophenylurea. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic route to this important intermediate. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust, field-tested protocols to enhance reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-bromo-4-fluorophenylurea?

The most prevalent and generally reliable method for preparing unsymmetrically substituted ureas like 2-bromo-4-fluorophenylurea is the reaction of a corresponding isocyanate with an amine.[1][2][3] In this case, there are two primary, highly effective approaches:

  • Route A: Reaction of 2-bromo-4-fluorophenyl isocyanate with ammonia.

  • Route B: Reaction of 2-bromo-4-fluoroaniline with a cyanate salt (e.g., potassium cyanate) or another isocyanate precursor under conditions that generate the isocyanate in situ.

The isocyanate-based routes are typically high-yielding and proceed under mild conditions, making them preferable to older methods like heating an aniline directly with urea, which often require high temperatures and can lead to significant byproduct formation.[4][5][6]

Q2: How do the electronic properties of the 2-bromo and 4-fluoro substituents impact the synthesis?

The bromine atom at the ortho-position and the fluorine atom at the para-position are both electron-withdrawing groups. This has two main consequences for the synthesis starting from 2-bromo-4-fluoroaniline:

  • Reduced Nucleophilicity: The electron density on the nitrogen atom of the aniline is decreased, making it a weaker nucleophile compared to aniline itself. This can slow the rate of reaction with an electrophile (like an isocyanate or phosgene equivalent). Consequently, slightly more forcing conditions or longer reaction times may be necessary.

  • Increased Acidity: The N-H protons of the aniline and the resulting urea are more acidic. While this doesn't typically complicate the main reaction, it can be a factor in the presence of strong bases.

Q3: What are the most critical parameters to control to ensure a high-yield reaction?

Three parameters are paramount:

  • Moisture Control: Isocyanates are highly reactive towards water. Water contamination leads to the formation of an unstable carbamic acid, which decomposes to the starting aniline and carbon dioxide. This not only consumes your isocyanate but also generates the starting material for the most common byproduct: the symmetrical N,N'-bis(2-bromo-4-fluorophenyl)urea.[7][8] All reagents, solvents, and glassware must be scrupulously dried.

  • Stoichiometry: Precise control over the molar ratios of reactants is crucial. When reacting an isocyanate with an amine, a slight excess of the amine can sometimes be used to ensure all the valuable isocyanate is consumed. However, when generating the isocyanate in situ, the stoichiometry must be carefully managed to prevent side reactions.

  • Temperature: The reaction of an isocyanate with an amine is typically exothermic.[2] The reaction should be cooled initially, especially on a larger scale, to prevent a runaway reaction that could lead to byproduct formation.

Troubleshooting Guide: From Low Yields to Pure Product

This section addresses specific issues encountered during the synthesis in a practical, problem-solving format.

Issue 1: The reaction is sluggish or fails to proceed to completion.

Q: I've mixed my 2-bromo-4-fluoroaniline with potassium cyanate in acetic acid, but TLC/LC-MS analysis shows a large amount of unreacted starting material even after several hours. What is the likely cause?

A: This is a common issue when the nucleophilicity of the aniline is reduced. The root cause can be traced to several factors:

  • Causality: The reaction of an aniline with cyanic acid (formed in situ from KOCN and acetic acid) to form a urea is dependent on the nucleophilic attack of the amine nitrogen on the cyanic acid. As discussed, the electron-withdrawing bromo- and fluoro-substituents deactivate the aniline, slowing this key step.

  • Solutions & Scientific Rationale:

    • Increase Temperature: Gently warming the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the higher reaction barrier. Monitor the reaction closely, as excessive heat can promote side reactions.

    • Solvent Choice: While acetic acid is common, a more polar, aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can enhance the solubility of the cyanate salt and may better solvate the transition state, accelerating the reaction.

    • Alternative Reagent: Consider using pre-formed 2-bromo-4-fluorophenyl isocyanate if available. Its reaction with ammonia (or an ammonia surrogate) is generally much faster and more efficient than starting from the aniline.

Issue 2: The primary impurity is the symmetrical diaryl urea.

Q: My final product is contaminated with a significant amount of N,N'-bis(2-bromo-4-fluorophenyl)urea. How can I prevent its formation?

A: This is the most common byproduct in isocyanate-based urea syntheses and almost always points to the presence of water.

  • Causality & Mechanism: The isocyanate intermediate is the key. It is meant to react with your desired nucleophile (e.g., ammonia). However, if water is present, it will compete as a nucleophile.

    • R-N=C=O + H₂O → [R-NH-COOH] (Unstable Carbamic Acid)

    • [R-NH-COOH] → R-NH₂ + CO₂

    • R-N=C=O + R-NH₂ → R-NH-CO-NH-R (Symmetrical Diaryl Urea)

    As you can see, water not only consumes one equivalent of your isocyanate but also regenerates the starting aniline, which then reacts with a second equivalent of isocyanate to form the undesired symmetrical urea.[7]

  • Troubleshooting & Prevention Workflow:

    Caption: Troubleshooting workflow for symmetrical urea byproduct formation.

Issue 3: Low isolated yield due to purification difficulties.

Q: I see a good amount of product precipitating from my reaction mixture, but after workup and recrystallization, my final yield is very low. What's happening?

A: This suggests that your product is either being lost during the workup or that the initial precipitate was not as pure as assumed. Phenylureas can have challenging solubility profiles.

  • Causality: The product, 2-bromo-4-fluorophenylurea, may have moderate solubility in the solvents used for washing and recrystallization, leading to significant losses. Alternatively, it may co-precipitate with byproducts or unreacted starting materials, and the purification step removes these, revealing a lower-than-expected yield of the desired compound.

  • Solutions & Scientific Rationale:

    • Optimize the Workup: Instead of filtering the reaction mixture directly, consider quenching the reaction and performing a liquid-liquid extraction. Dilute the reaction mixture with a suitable solvent like ethyl acetate and wash with water and brine.[9] This will remove inorganic salts and highly polar impurities. Dry the organic layer and concentrate it in vacuo to get the crude product. This provides a more accurate assessment of the crude yield before purification.

    • Refine Recrystallization:

      • Solvent Screening: Perform small-scale solubility tests to find the ideal recrystallization solvent or solvent system. The ideal solvent should dissolve the compound when hot but have very poor solubility when cold. Common choices include ethanol, isopropanol, ethyl acetate/hexane, or toluene.

      • Minimize Wash Volume: When washing the filtered, recrystallized product, use a minimal amount of ice-cold recrystallization solvent to reduce losses.

    • Consider Chromatography: If recrystallization proves inefficient, flash column chromatography is an excellent alternative for purifying ureas. A gradient of ethyl acetate in hexane on silica gel is a good starting point.

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-fluorophenylurea from 2-Bromo-4-fluoroaniline

This protocol is based on the in situ generation of the isocyanate from the aniline using triphosgene, a safer alternative to phosgene gas.[3]

Workflow Diagram:

G A 1. Dissolve 2-bromo-4-fluoroaniline and base (e.g., DIPEA) in anhydrous THF C 3. Add triphosgene solution dropwise to aniline solution at 0 °C A->C B 2. Prepare triphosgene solution in anhydrous THF B->C D 4. Stir at RT to form isocyanate intermediate C->D E 5. Bubble ammonia gas through the solution or add NH4OH D->E F 6. Quench, Extract, and Purify E->F

Caption: Experimental workflow for the synthesis of 2-bromo-4-fluorophenylurea.

Step-by-Step Procedure:

  • Setup: Under a nitrogen atmosphere, add 2-bromo-4-fluoroaniline (1.0 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.5 eq) to a flame-dried, three-neck flask equipped with a stirrer, thermometer, and dropping funnel. Dissolve the solids in anhydrous tetrahydrofuran (THF).

  • Isocyanate Formation: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF. Cool the aniline solution to 0 °C using an ice bath. Add the triphosgene solution dropwise to the aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. The formation of the isocyanate can be monitored by IR spectroscopy (a strong absorption appears around 2250-2270 cm⁻¹).

  • Urea Formation: Cool the reaction mixture back to 0 °C. Bubble anhydrous ammonia gas through the solution for 15-20 minutes, or alternatively, add a concentrated aqueous solution of ammonium hydroxide (2.0 eq) dropwise.

  • Workup: Stir the mixture at room temperature for another hour. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (see Protocol 2) or flash chromatography.

Protocol 2: Purification by Recrystallization
  • Transfer the crude 2-bromo-4-fluorophenylurea solid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) to the flask, just enough to form a slurry.

  • Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If it doesn't dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum oven.

Data Summary Tables

Table 1: Solvent Selection for Urea Synthesis

SolventTypeBoiling Point (°C)AdvantagesDisadvantages
Dichloromethane (DCM) Aprotic, Halogenated40Low boiling point, easy to remove.Potential for side reactions with some amines.
Tetrahydrofuran (THF) Aprotic, Ether66Good solvating power for many organics.Must be rigorously dried; can form peroxides.
Acetonitrile (ACN) Polar Aprotic82Good for dissolving starting materials.Can be reactive under certain conditions.
Dimethylformamide (DMF) Polar Aprotic153Excellent solvating power.[2]High boiling point, difficult to remove.

Table 2: Quick Troubleshooting Reference

IssuePotential Cause(s)Recommended Solution(s)
No/Low Conversion Deactivated aniline, low temperatureIncrease temperature moderately (40-60 °C), switch to a more polar solvent (DMF).
Symmetrical Urea Byproduct Water contaminationUse anhydrous solvents/reagents, flame-dry glassware.
Complex Mixture of Products Reaction temperature too high, wrong stoichiometryMaintain temperature control (use an ice bath), verify molar equivalents.
Low Isolated Yield Product loss during workup/purificationOptimize workup (extraction vs. filtration), screen for a better recrystallization solvent.

References

  • Urea formation via reaction of an isocyanate with an amine. ResearchGate. Available at: [Link]

  • A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. TUE Research portal - Eindhoven University of Technology. Available at: [Link]

  • Synthesis of Asymmetric Urea Derivatives from COS and Amines: Substrate Selection, Scope Studies, and Mechanism Investigation. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Urea Formation - Common Conditions. organic-chemistry.org. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. Available at: [Link]

  • CN86101095A - The preparation method of substituted phenyl urea. Google Patents.
  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online. Available at: [Link]

  • CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled... Google Patents.
  • Urea, phenyl-, and. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of Substituted Ureas and Thio-ureas. Zenodo. Available at: [Link]

Sources

Optimization

troubleshooting solubility issues of 2-bromo-4-fluorophenylurea in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with formulating 2-bromo-4-fluorophenylurea (CAS: 1039961-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with formulating 2-bromo-4-fluorophenylurea (CAS: 1039961-44-8).

This molecule presents a notoriously difficult formulation profile. Its poor aqueous solubility is driven by two competing factors: the high lipophilicity imparted by the bromo and fluoro halogens, and the strong intermolecular hydrogen-bonding network inherent to the urea motif, which creates a highly stable, high-energy crystal lattice. Overcoming this requires targeted disruption of these interactions without compromising the molecule's structural integrity or assay compatibility.

Part 1: Diagnostic FAQs (Root Cause Analysis)

Q: Why does 2-bromo-4-fluorophenylurea precipitate immediately upon dilution in aqueous buffers, even when pre-dissolved in 100% DMSO? A: This is a classic "solvent-shift" precipitation. The compound dissolves readily in DMSO because the solvent acts as a strong hydrogen-bond acceptor, disrupting the urea-urea networks. However, upon introduction to an aqueous phase, DMSO rapidly diffuses into the bulk water. The local microenvironment around the drug molecule becomes highly polar, leading to sudden supersaturation. The hydrophobic halogenated phenyl ring rapidly aggregates to minimize contact with water, causing immediate nucleation. To prevent this, a carrier system must be present in the aqueous receiving phase before the DMSO stock is added.

Q: Which cyclodextrin derivative is optimal for solubilizing halogenated phenylureas? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this class of molecules. The native β-cyclodextrin cavity (approximately 6.0–6.5 Å in diameter) provides a perfect steric fit for a mono-aromatic phenyl ring[1]. The bromo and fluoro substituents increase the hydrophobicity of the ring, which thermodynamically drives the inclusion into the hydrophobic cyclodextrin cavity. Furthermore, the hydroxypropyl groups on HP-β-CD disrupt the crystalline lattice of the cyclodextrin itself, allowing for much higher aqueous solubility compared to native β-CD and preventing the resulting inclusion complex from precipitating[2].

Q: Does complexation alter the chemical stability of the compound during assays? A: Yes, typically for the better. Halogenated phenylureas are susceptible to photohydrolysis in aqueous environments when exposed to UV light[3]. Encapsulation within the steric bulk of a cyclodextrin cavity shields the aromatic ring and the urea linkage from reactive oxygen species and limits photochemical degradation, thereby increasing the half-life of the compound in solution.

Q: Why should I avoid simply increasing the co-solvent concentration for cell-based assays? A: While co-solvents like DMSO or PEG400 can force the molecule into solution, they introduce high osmotic loads and cellular toxicity at concentrations above 0.5-1.0% (v/v). Cyclodextrin complexation allows you to bypass these factors by sequestering the hydrophobic moiety while presenting a hydrophilic exterior, effectively "solubilizing" the BCS Class II/IV molecule without altering formulation tonicity[].

Part 2: Quantitative Data – Solubilization Strategies

When selecting a solubilization route, you must balance the required concentration against the tolerance of your biological system.

Solubilization StrategyExcipient / CarrierTypical Solubility Enhancement Ratio ( St​/S0​ )Biological Assay CompatibilityPrimary Limitation
Co-solvency 5-10% DMSO / PEG40010x - 50xLow (Enzyme assays only)High osmotic load; solvent-shift precipitation
Inclusion Complexation 10-20% HP-β-CD100x - 500xHigh (Cellular & In Vivo)Potential steric hindrance in target binding
Micellar Solubilization 1-2% Tween 8050x - 100xModerateSurfactant-induced membrane disruption

Part 3: Solubilization Workflow & Decision Matrix

SolubilizationWorkflow Start 2-Bromo-4-fluorophenylurea Solubility Issue AssayType Determine Assay Compatibility Start->AssayType InVitro In Vitro / Enzymatic (Tolerates Organics) AssayType->InVitro InVivo Cell-Based / In Vivo (Requires Biocompatibility) AssayType->InVivo Cosolvent Co-solvent System (e.g., DMSO/PEG400) InVitro->Cosolvent Low Steric Hindrance Cyclodextrin Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclodextrin High Bioavailability Surfactant Micellar Solubilization (e.g., Tween 80) InVivo->Surfactant High Lipophilicity Success Aqueous Solubilization Achieved Cosolvent->Success Cyclodextrin->Success Surfactant->Success

Decision matrix for selecting the optimal solubilization strategy for 2-bromo-4-fluorophenylurea.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of HP-β-CD Inclusion Complex via Mechanochemical Kneading

Mechanochemical grinding (kneading) forces the hydrophobic drug into the cyclodextrin cavity without relying on complete dissolution in organic solvents, which can be difficult to fully evaporate and may cause downstream toxicity[2].

  • Molar Ratio Calculation: Weigh 2-bromo-4-fluorophenylurea (MW: 233.04 g/mol ) and HP-β-CD (MW: ~1400 g/mol ) at a precise 1:1 molar ratio.

  • Wetting the Carrier: Place the HP-β-CD in an agate mortar. Add a minimal amount of 50/50 (v/v) ethanol/water dropwise to form a thick, homogenous paste.

  • Mechanochemical Incorporation: Gradually add the 2-bromo-4-fluorophenylurea powder to the paste. Knead continuously with a pestle for 45-60 minutes.

    • Self-Validation Check: As the inclusion complex forms, the physical state of the paste will transition from a gritty, opaque suspension to a smooth, translucent gel. If grittiness persists, add 100 µL of ethanol/water and continue kneading.

  • Drying: Transfer the gel to a vacuum desiccator. Dry under vacuum at 40°C for 24 hours to remove all residual solvents.

  • Milling & Reconstitution: Pulverize the dried complex into a fine powder. Dissolve the powder in your desired aqueous buffer (e.g., PBS, pH 7.4).

    • Self-Validation Check: Measure the optical density of the final solution at 600 nm. An OD600​<0.05 confirms a true molecular dispersion and the absence of nanoprecipitates.

Protocol B: Optimized "Slow-Drip" Co-Solvent Method (For In Vitro Assays Only)

For cell-free enzymatic assays where cyclodextrins might sterically hinder the compound from entering a tight target binding pocket, a controlled co-solvent system is required.

  • Stock Preparation: Dissolve 2-bromo-4-fluorophenylurea in 100% anhydrous DMSO to create a 10 mM stock. Vortex until completely clear.

  • Receiving Phase Priming: Prepare your aqueous assay buffer. If compatible with your assay, add 0.05% Tween-20 to the buffer to lower the surface tension and provide a micro-hydrophobic environment.

  • Slow-Drip Addition: Place the aqueous buffer on a magnetic stirrer at 500 RPM. Using a precision micropipette, add the DMSO stock directly into the vortex of the stirring buffer in 1 µL increments. Wait 10 seconds between each addition.

    • Causality: Rapid injection causes localized pooling of DMSO, leading to instant solvent-shift precipitation. Slow-drip addition ensures the DMSO is infinitely diluted before the local concentration of the phenylurea exceeds its metastable supersaturation limit.

  • Equilibration: Allow the solution to stir for 15 minutes prior to introducing biological targets.

References

  • Cyclodextrin inclusion of four phenylurea herbicides: Determination of complex stoichiometries and stability constants using solution 1H NMR spectroscopy ResearchG
  • Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes N
  • Cyclodextrin Solutions for API Solubility Boost BOC Sciences
  • Photochemical behaviour of phenylurea herbicides RSC Publishing

Sources

Troubleshooting

optimizing purification of 2-bromo-4-fluorophenylurea by column chromatography

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic purification of halogenated phenylureas.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic purification of halogenated phenylureas.

Purifying 2-bromo-4-fluorophenylurea presents a unique set of physicochemical hurdles. The strong hydrogen-bonding capability of the urea motif (-NH-CO-NH-) combined with the hydrophobic, electron-withdrawing nature of the bromofluoro-aromatic ring creates a dichotomy: the molecule is prone to severe streaking on acidic silica gel while simultaneously suffering from poor solubility in standard non-polar loading solvents.

This guide provides a self-validating, causally-driven framework to optimize your purification workflow, ensuring high recovery and analytical-grade purity.

Workflow Visualization

Workflow Crude Crude 2-Bromo-4-fluorophenylurea Solubility Solubility Assessment (Halogenated Urea Lattice) Crude->Solubility WetLoad Wet Loading (Minimal DCM/EtOAc) Solubility->WetLoad Highly Soluble DryLoad Dry Loading (Pre-adsorb on Silica) Solubility->DryLoad Poorly Soluble Packing Column Packing (50:1 Silica, 1% Et3N Modifier) WetLoad->Packing DryLoad->Packing Elution Gradient Elution (Hexane:EtOAc 9:1 to 6:4) Packing->Elution Fractions TLC Monitoring @ 254 nm Elution->Fractions Pure Pure 2-Bromo-4-fluorophenylurea Fractions->Pure Target Rf ~0.35

Chromatographic workflow for 2-bromo-4-fluorophenylurea highlighting optimal loading decisions.

Quantitative Data: Mobile Phase Optimization

The selection of the mobile phase is critical. Ureas interact strongly with the silanol groups on the stationary phase, leading to continuous adsorption/desorption lag (tailing). The table below summarizes the causality behind various solvent systems and their empirical outcomes.

Solvent SystemAdditive / ModifierTarget Rf​ Peak Shape & ResolutionMechanistic Rationale & Recommendation
Hexane / EtOAc (7:3)None0.20 - 0.25Severe tailing, broad bandsStrong H-bonding with acidic silanols causes adsorption lag. Not Recommended .
Hexane / EtOAc (6:4)1% Triethylamine0.35Sharp, symmetrical bandsTriethylamine masks acidic silanols, preventing urea H-bonding[1]. Optimal for standard gradients .
DCM / EtOH (97:3)None0.40Sharp bands, excellent resolutionEtOH acts as a competitive H-bond donor/acceptor[2]. Best for separating symmetrical urea byproducts .
Hexane / EtOAc (1:1)None0.45Moderate tailing, poor separationHigh polarity forces elution but fails to resolve aniline impurities. Use only for rough crude filtration .

Step-by-Step Methodology: The Optimized Dry-Loading Protocol

Self-Validating Principle: If a compound precipitates at the top of the column during wet loading, the local concentration has exceeded the solubility limit in the mobile phase, ruining the theoretical plates. Dry loading physically separates the molecules across a high surface area, preventing crystallization during elution[1].

Step 1: Silica Gel Slurry Preparation

  • Weigh out silica gel at a 50:1 to 100:1 weight ratio relative to your crude sample[1].

  • Prepare a mobile phase of 9:1 Hexane:Ethyl Acetate containing 1% Triethylamine (TEA).

    • Causality: Pre-treating the silica with TEA neutralizes the acidic silanol sites before the urea is introduced, drastically reducing tailing[1].

  • Pour the slurry into the chromatography column and allow it to settle uniformly, ensuring a crack-free stationary phase[1].

Step 2: Dry Loading Preparation

  • Dissolve the crude 2-bromo-4-fluorophenylurea in a highly polar, volatile solvent (e.g., THF or a Methanol/DCM mixture) where it is fully soluble.

  • Add dry silica gel to the flask (approximately 3 times the mass of the crude product).

  • Evaporate the solvent slowly under reduced pressure (rotary evaporator) until a free-flowing powder is obtained[1].

    • Validation check: The powder must not clump; clumping indicates residual solvent or insufficient silica, which will cause band broadening.

Step 3: Column Loading and Elution

  • Carefully pour the dry-loaded powder onto the flat sand layer at the top of the packed column[1].

  • Add a protective layer of sand (1-2 cm) over the dry load to prevent surface disruption.

  • Begin gradient elution: Start at 9:1 Hexane:EtOAc (1% TEA) and gradually increase polarity to 6:4 Hexane:EtOAc (1% TEA)[1].

Step 4: Fraction Monitoring

  • Monitor fractions via Thin-Layer Chromatography (TLC) using the 6:4 Hexane:EtOAc system.

  • Visualize under a UV lamp at 254 nm. The bromofluoro-aromatic ring is highly UV active, making this the most reliable detection method[1].

Troubleshooting Guide & FAQs

Q1: My 2-bromo-4-fluorophenylurea is co-eluting with the starting material (2-bromo-4-fluoroaniline). How do I resolve this? A1: The starting aniline is generally less polar than the primary urea product. Co-elution indicates that your initial gradient is too steep or the column is overloaded.

  • Causality: If you start the gradient at 6:4 Hexane:EtOAc, both compounds partition entirely into the mobile phase immediately.

  • Solution: Start the gradient at a lower polarity (e.g., 9:1 Hexane:EtOAc)[1]. Elute the aniline completely before ramping up the ethyl acetate concentration to mobilize the urea. Ensure your silica-to-crude ratio is at least 50:1 to provide sufficient theoretical plates[1].

Q2: I am observing massive streaking on the column, and the product is spread across 20+ fractions. What went wrong? A2: This is the classic signature of unmitigated hydrogen bonding between the urea functional group and the silica stationary phase.

  • Solution: You must disrupt this interaction. If you are not using a basic modifier, add 0.1% - 1.0% Triethylamine to your eluent[1]. Alternatively, switch to a Dichloromethane/Ethanol (97:3) solvent system. The small percentage of ethanol acts as a competitive hydrogen-bond acceptor, shielding the urea from the silica[2].

Q3: The crude mixture contains a highly insoluble white powder that clogs the column frit. What is it, and how do I handle it? A3: This is likely the symmetrical byproduct, 1,3-bis(2-bromo-4-fluorophenyl)urea. During synthesis, excess isocyanate or prolonged heating can lead to the formation of diaryl ureas, which possess extremely high crystal lattice energies and poor solubility.

  • Solution: Do not attempt to load this directly onto the column. Perform a pre-column hot filtration. Triturate the crude mixture in hot DCM or EtOAc; the mono-urea (product) will dissolve, while the symmetrical diaryl urea will largely remain insoluble. Filter out the solid byproduct before proceeding to the dry-loading step.

Q4: Why does my purified product have a broad melting point range even after column chromatography? A4: A broad melting point indicates residual impurities or solvent occlusion within the crystal lattice. Rapid evaporation of chromatographic fractions can trap solvent molecules or trace co-eluted impurities[1].

  • Solution: Perform a final recrystallization. Dissolve the chromatographed solid in a minimum amount of hot solvent (e.g., ethanol or an ethanol/water mixture), allow it to cool slowly to room temperature, and then place it in an ice bath[1]. Slow cooling ensures the formation of a pure, thermodynamically stable crystal lattice.

References

  • Title: Technical Support Center: Purification of Crude 1-(2,5-Dimethylphenyl)
  • Source: thieme-connect.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Bromo-4-fluorophenylurea Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals encountering yield-limiting byproducts during the syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals encountering yield-limiting byproducts during the synthesis of 2-bromo-4-fluorophenylurea.

The most scalable route for this synthesis involves the reaction of 2-bromo-4-fluoroaniline with sodium cyanate (NaOCN) in an aqueous acetic acid system[1]. While this method is highly efficient, the transient isocyanate intermediate is highly reactive and prone to side reactions if the kinetic parameters of the experiment are not strictly controlled[2][3]. This guide will dissect the causality of these byproducts and provide self-validating protocols to ensure high-purity yields.

Mechanistic Overview & Byproduct Causality

To eliminate byproducts, we must first understand their mechanistic origins. In the acidic aqueous system, sodium cyanate is converted to isocyanic acid, which reacts with 2-bromo-4-fluoroaniline to form a transient isocyanate intermediate.

The Competing Pathways:

  • Symmetrical 1,3-Diarylurea Formation: The highly electrophilic isocyanate intermediate can undergo a competing nucleophilic attack by unreacted 2-bromo-4-fluoroaniline, resulting in the formation of 1,3-bis(2-bromo-4-fluorophenyl)urea[3]. This occurs when the localized concentration of the aniline outpaces the availability of the cyanate species.

  • Hydrolysis Degradation: At elevated temperatures, the isocyanate intermediate reacts with water to form a carbamic acid intermediate. This unstable species rapidly decarboxylates (releasing CO₂), reverting back to the starting aniline[4].

Pathway Aniline 2-Bromo-4-fluoroaniline + NaOCN / AcOH Isocyanate Isocyanate Intermediate [Ar-N=C=O] Aniline->Isocyanate H+ Desired 2-Bromo-4-fluorophenylurea (Desired Product) Isocyanate->Desired NH3 / H2O (Fast Kinetic Path) Diarylurea 1,3-Bis(2-bromo-4-fluorophenyl)urea (Byproduct) Isocyanate->Diarylurea + Unreacted Aniline (Competing Nucleophile) Hydrolysis Aniline + CO2 (Hydrolysis) Isocyanate->Hydrolysis + H2O / Heat (Thermal Degradation)

Caption: Mechanistic pathways showing desired urea formation versus competing byproduct routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude NMR shows a massive spike in 1,3-bis(2-bromo-4-fluorophenyl)urea. How do I suppress this symmetrical byproduct? Causality & Solution: Symmetrical diarylurea forms when the in situ generated isocyanate reacts with the starting aniline rather than the cyanate source[3]. This is a localized stoichiometry issue. Actionable Fix: Do not add the sodium cyanate solution all at once, but do not add it too slowly either. Add the first 10% of the NaOCN solution slowly until a white precipitate (the desired urea) forms, serving as a nucleation seed. Then, add the remainder of the solution rapidly with vigorous mechanical stirring[1]. High-shear agitation prevents localized pooling of unreacted aniline, kinetically favoring the formation of the monosubstituted urea.

Q2: The reaction yield is low, and TLC indicates a high amount of unreacted 2-bromo-4-fluoroaniline even after prolonged reaction times. What went wrong? Causality & Solution: This is a classic symptom of isocyanate hydrolysis. If the reaction temperature exceeds 55°C, the isocyanate reacts with the aqueous solvent, forming carbamic acid which decarboxylates back into the starting aniline[4]. Actionable Fix: The reaction is exothermic. You must treat the temperature as a self-validating metric: if the internal temperature spikes above 55°C during the NaOCN addition, byproduct formation is actively occurring[1]. Utilize a water bath to strictly maintain the internal temperature between 35°C and 50°C.

Q3: Can I substitute sodium cyanate with potassium cyanate (KOCN)? Causality & Solution: Yes. Potassium cyanate follows the exact same mechanistic pathway and provides comparable yields[2]. However, NaOCN is often preferred in process chemistry due to its slightly better solubility profile in the specific acetic acid/water ratios used for halogenated anilines.

Quantitative Optimization Data

The following table synthesizes the impact of reaction conditions on the product distribution. Notice how the interplay of temperature and agitation dictates the kinetic fate of the isocyanate intermediate.

Solvent System (v/v)Internal Temp (°C)Agitation SpeedYield: Target Urea (%)Yield: 1,3-Diarylurea (%)Unreacted Aniline (%)
Glacial AcOH / H₂O (1:2)35 - 50High (800 rpm)88 - 93% < 2%< 5%
Glacial AcOH / H₂O (1:2)35 - 50Low (200 rpm)65%25% 10%
Glacial AcOH / H₂O (1:2)> 65 (Exotherm)High (800 rpm)40%5%55% (Hydrolysis)
Pure Methanol (Control)60High (800 rpm)51%15%34%

Optimized Experimental Protocol

This self-validating protocol is adapted from established Organic Syntheses standards for substituted arylureas to specifically accommodate the electronic properties of 2-bromo-4-fluoroaniline[1][2].

Reagents:

  • 2-Bromo-4-fluoroaniline: 0.5 mol (95.0 g)

  • Glacial Acetic Acid: 240 mL

  • Sodium Cyanate (NaOCN): 1.0 mol (65.0 g)

  • Deionized Water: 930 mL (Total)

Step-by-Step Methodology:

  • Preparation of the Aniline Acetate Solution: In a 2-L jacketed reactor equipped with an overhead mechanical stirrer, dissolve 95.0 g of 2-bromo-4-fluoroaniline in 240 mL of glacial acetic acid and 480 mL of deionized water. Warm the solution gently to exactly 35°C.

  • Preparation of the Cyanate Solution: In a separate flask, dissolve 65.0 g of sodium cyanate in 450 mL of deionized water at 35°C. (Note: NaOCN will slowly hydrolyze in water, so prepare this solution immediately before use).

  • Nucleation Phase: Set the mechanical stirrer to a high shear rate (e.g., 600-800 rpm). Add approximately 50 mL of the NaOCN solution dropwise until a fine, white crystalline precipitate of 2-bromo-4-fluorophenylurea begins to form.

  • Kinetic Addition Phase: Once nucleation is confirmed, add the remaining NaOCN solution rapidly (over 2-3 minutes). Self-Validation Check: Monitor the internal thermometer. The rapid precipitation is highly exothermic. Ensure the cooling jacket maintains the temperature between 50°C and 55°C. Do not let it exceed 55°C.

  • Maturation: Stir the thick, paste-like suspension for an additional 15 minutes, then allow it to stand at room temperature for 2 hours to ensure complete conversion.

  • Isolation: Dilute the mixture with 200 mL of cold water, cool the reactor to 0°C using an ice bath, and filter the product under vacuum. Wash the filter cake thoroughly with cold water to remove residual acetic acid.

  • Purification (Removal of Trace Diarylurea): Recrystallize the crude powder from aqueous ethanol (approx. 12 mL ethanol and 3 mL water per gram of crude product) to yield high-purity 2-bromo-4-fluorophenylurea.

Experimental Workflow Diagram

Workflow Step1 1. Dissolve 2-bromo-4-fluoroaniline in AcOH/H2O at 35°C Step3 3. Nucleation: Slow addition until white precipitate forms Step1->Step3 Step2 2. Prepare NaOCN aqueous solution at 35°C Step2->Step3 Step4 4. Kinetic Addition: Rapid addition (Strictly maintain 50-55°C) Step3->Step4 Prevents Diarylurea Step5 5. Maturation: Vigorous stirring followed by 2 hr resting Step4->Step5 Prevents Hydrolysis Step6 6. Isolation: Ice-bath cooling & Vacuum Filtration Step5->Step6 Step7 7. Purification: Recrystallization (Aqueous Ethanol) Step6->Step7 Removes Trace Impurities

Caption: Optimized experimental workflow for the synthesis and purification of the target urea.

References

  • Organic Syntheses Procedure: Substituted Arylureas (Cyanate Method). Organic Syntheses.
  • Working with Hazardous Chemicals - Organic Syntheses (p-Bromophenylurea). Organic Syntheses.
  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis.
  • Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas. PMC.

Sources

Troubleshooting

HPLC method development and optimization for 2-bromo-4-fluorophenylurea

Welcome to the Technical Support Center for 2-bromo-4-fluorophenylurea HPLC Analysis . This guide is engineered for analytical chemists, researchers, and drug development professionals who require robust, reproducible, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-bromo-4-fluorophenylurea HPLC Analysis . This guide is engineered for analytical chemists, researchers, and drug development professionals who require robust, reproducible, and validated chromatographic methods.

Because 2-bromo-4-fluorophenylurea ( C7​H6​BrFN2​O ) possesses both a highly polar, hydrogen-bonding urea core and a hydrophobic, electron-withdrawing halogenated phenyl ring, it presents unique chromatographic challenges. This center provides mechanistic explanations, self-validating protocols, and actionable troubleshooting steps to ensure your method meets stringent regulatory standards[1].

I. Method Development & Optimization Workflow

HPLC_Workflow Prep Sample Preparation Col Column Selection Prep->Col MP Mobile Phase Optimization Col->MP Grad Gradient & Flow Tuning MP->Grad Val ICH Q2(R2) Validation Grad->Val Trouble Troubleshooting (Tailing/Drift) Grad->Trouble Peak Asymmetry > 1.5 Trouble->MP Adjust pH/Modifier

Logical workflow for HPLC method development, optimization, and validation of phenylureas.

Core Method Development FAQs

Q: What is the optimal column chemistry for 2-bromo-4-fluorophenylurea? A: While standard C18 columns are the default for reversed-phase HPLC, 2-bromo-4-fluorophenylurea benefits significantly from Phenyl-Hexyl or Biphenyl stationary phases . The halogens (bromine and fluorine) are highly electron-withdrawing, rendering the analyte's phenyl ring electron-deficient. A Phenyl-Hexyl column provides electron-rich π -systems, enabling strong π−π interactions. This orthogonal selectivity is critical for resolving the target from closely related positional isomers (e.g., 4-bromo-2-fluorophenylurea) that a purely dispersive C18 column might co-elute[2].

Q: How do I select the best mobile phase to ensure adequate retention and sharp peaks? A: A binary gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) is highly recommended. Acetonitrile is an aprotic solvent with lower viscosity than methanol, which minimizes column backpressure and disrupts intermolecular hydrogen bonding between urea molecules more effectively, yielding sharper peaks. To suppress the ionization of residual silanols on the silica column, you must add 0.1% Formic Acid to both mobile phases. This buffers the pH to approximately 2.7, ensuring the analyte remains neutral while protonating the stationary phase[3].

II. Troubleshooting Guide: Diagnostics & Causality

Tailing_Mechanism Analyte 2-bromo-4-fluorophenylurea (Urea Lone Pairs) Interaction Strong Secondary Hydrogen Bonding Analyte->Interaction Silanol Ionized Silanols (-SiO⁻) on Silica Support Silanol->Interaction Result Peak Tailing (Asymmetry Factor > 1.5) Interaction->Result Solution Acidify Mobile Phase (pH < 3) to Protonate Silanols (-SiOH) Result->Solution Troubleshooting

Logical relationship between analyte functional groups, silica silanols, and peak tailing.

Q: I am observing severe peak tailing (USP Tailing Factor > 1.5). What is the mechanistic cause, and how can I resolve it? A: Peak tailing for urea-containing compounds is almost always caused by secondary interactions. While the primary retention mechanism is hydrophobic, the lone pairs on the urea nitrogen and oxygen atoms can hydrogen-bond with unreacted, ionized silanol groups ( −SiO− ) on the silica support[4].

  • Resolution 1 (Chemical): Lower the pH. Ensure your mobile phase pH is ≤3.0 (e.g., using 0.1% formic or phosphoric acid) to protonate silanols ( −SiOH ), rendering them neutral and less interactive[3].

  • Resolution 2 (Physical): Switch to a fully endcapped or sterically protected column to physically block the analyte from accessing residual silanols[4].

  • Resolution 3 (Hardware): If tailing affects all peaks in your chromatogram equally, the column bed may have collapsed or the inlet frit is blocked. Reverse flush the column or replace it[5].

Q: My retention times are drifting earlier over a sequence of 50 injections. How do I stabilize the system? A: Drifting retention times indicate a failure to reach dynamic equilibrium between the mobile phase and the stationary phase, or a phenomenon known as "phase collapse" (aqueous dewetting). If your method starts at <5% organic solvent, the highly hydrophobic C18 pores may expel the aqueous mobile phase.

  • Resolution: Ensure the starting gradient is at least 5–10% Acetonitrile. Additionally, program a 10-column-volume equilibration step at initial conditions between every injection to ensure the stationary phase is fully solvated.

Q: How do I resolve 2-bromo-4-fluorophenylurea from closely eluting degradation products (e.g., 2-bromo-4-fluoroaniline)? A: Halogenated phenylureas can degrade into corresponding anilines under thermal or extreme pH stress. Anilines are basic, while the parent urea is neutral.

  • Resolution: Decrease the slope of your gradient (e.g., from 5% B/min to 2% B/min) around the expected elution time. Furthermore, lower the column compartment temperature from 40°C to 25°C; phenylurea retention is highly temperature-dependent, and cooler temperatures will increase the retention of the more hydrophobic species, enhancing resolution.

III. Self-Validating Experimental Protocol

To ensure data integrity, every HPLC sequence must be a self-validating system. This protocol incorporates built-in checks to verify system suitability before sample analysis begins.

Step 1: System Priming and Equilibration

  • Purge all HPLC lines with fresh mobile phase (A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid) for 5 minutes at 2.0 mL/min to remove air bubbles.

  • Install a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Equilibrate the column at the initial gradient conditions (typically 90% A / 10% B) at 1.0 mL/min for 15 minutes. Monitor the baseline at 245 nm (the optimal UV absorbance for halogenated phenylureas)[2]. Self-Validation Check: The baseline drift must be < 1 mAU/hr before proceeding.

Step 2: System Suitability Testing (SST)

  • Inject a blank (diluent: 50:50 Water:Acetonitrile) to confirm no ghost peaks elute at the target retention time.

  • Inject a System Suitability Standard containing 2-bromo-4-fluorophenylurea (50 µg/mL) and a known impurity (e.g., 2-bromo-4-fluoroaniline) six consecutive times.

  • Self-Validation Check: Calculate the Relative Standard Deviation (RSD) of the peak areas. The sequence automatically halts if RSD > 2.0%, preventing the generation of invalid sample data[1].

Step 3: Gradient Execution

  • Run the optimized gradient:

    • 0-2 min: 10% B (Isocratic hold to focus the analyte on the column head)

    • 2-12 min: 10% 70% B (Linear ramp for separation)

    • 12-14 min: 70% 100% B (Column wash)

    • 14-18 min: 10% B (Re-equilibration)

  • Process the data, integrating the peak at ~245 nm.

IV. Quantitative Data & Validation Parameters

Table 1: Summary of Mobile Phase Effects on Retention and Peak Symmetry

Mobile Phase ModifierAnalyte Ionization StateSilica Silanol StatePeak Asymmetry ( As​ )Chromatographic Result
None (Pure Water/ACN)NeutralIonized ( −SiO− )1.8 - 2.5Severe tailing, variable retention.
0.1% Formic Acid (pH ~2.7)NeutralProtonated ( −SiOH )1.0 - 1.2Sharp, symmetrical peaks.
10 mM Ammonium Acetate (pH ~6.8)NeutralHighly Ionized> 2.5Unacceptable tailing, loss of efficiency.

Table 2: ICH Q2(R2) System Suitability Acceptance Criteria for Phenylureas [1]

ParameterDefinitionAcceptance CriterionAction if Failed
Resolution ( Rs​ ) Separation between 2-bromo-4-fluorophenylurea and closest impurity. Rs​≥2.0 Flatten gradient slope; change column chemistry.
Tailing Factor ( T ) Measure of peak symmetry at 5% peak height. T≤1.5 Replace guard column; lower mobile phase pH.
Precision (RSD) Repeatability of peak area over 6 injections. ≤2.0% Check auto-sampler syringe for bubbles/leaks.
Theoretical Plates ( N ) Measure of column efficiency and band broadening. N≥5000 Replace analytical column; reduce injection volume.

V. References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Peak Tailing in HPLC: Causes and Solutions Source: Element Lab Solutions URL:[Link]

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 2-Bromo-4-fluorophenylurea

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the thermodynamic and kinetic challenges associated w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the thermodynamic and kinetic challenges associated with 2-bromo-4-fluorophenylurea. Arylureas are highly valuable structural motifs, but their thermal instability often leads to yield losses, complex byproduct profiles, and irreproducible experimental results.

This guide synthesizes mechanistic theory with field-proven protocols to ensure your workflows remain robust, self-validating, and scientifically sound.

Mechanistic Insight: The Thermodynamics of Urea Cleavage

To prevent degradation, one must first understand the causality of the molecule's failure modes. The thermal decomposition of phenylureas does not occur randomly; it predominantly proceeds via a four-center pericyclic reaction [1].

When 2-bromo-4-fluorophenylurea is subjected to elevated temperatures (typically >130°C), the thermal energy overcomes the activation barrier of the urea C-N bond. This triggers a reversible dissociation into two highly reactive intermediates: 2-bromo-4-fluorophenyl isocyanate and an amine [2].

The degradation becomes irreversible when secondary reactions consume the isocyanate:

  • Hydrolytic Decomposition: If trace water is present, the highly electrophilic isocyanate reacts to form a transient carbamic acid, which rapidly decarboxylates into 2-bromo-4-fluoroaniline and CO₂[2].

  • Oligomerization: The isocyanate can react with unconverted urea molecules to form biuret linkages (trimers) or self-polymerize[2].

  • Basic Hydrolysis: Under highly alkaline conditions (pH 12–14), the urea nitrogen is deprotonated, forming a zwitterionic/anionic intermediate that undergoes rapid addition-elimination hydrolysis[3].

Pathway Urea 2-Bromo-4-fluorophenylurea Dissociation Thermal Dissociation (Four-Center Pericyclic) Urea->Dissociation Isocyanate 2-Bromo-4-fluorophenyl Isocyanate Dissociation->Isocyanate Amine Amine Byproduct Dissociation->Amine Biuret Biuret Oligomers Isocyanate->Biuret + Unreacted Urea Hydrolysis Hydrolysis (Trace H2O) Isocyanate->Hydrolysis Aniline 2-Bromo-4-fluoroaniline + CO2 Hydrolysis->Aniline

Thermal degradation pathways of 2-bromo-4-fluorophenylurea.

Quantitative Data: Thermal Stability Profiles

The electron-withdrawing nature of the bromine and fluorine substituents on the phenyl ring reduces the electron density of the urea moiety, lowering the activation energy required for pericyclic cleavage compared to unsubstituted analogues.

Table 1: Comparative Thermal Stability of Urea Derivatives

Compound TypeOnset of Decomposition (°C)Primary Degradation ProductsKinetic Model
Unsubstituted Urea ~152 - 175Ammonia, Isocyanic acidPseudo-first-order[4]
1,3-Diphenylurea (DPU) > 240 (Solvent-free)Phenyl isocyanate, AnilineFour-center pericyclic[2]
Halogenated Phenylureas (e.g., 2-bromo-4-fluoro)~130 - 160Halogenated isocyanate, AmineFour-center pericyclic[1]
Urea-Dicarboxylic Acid Cocrystals 103 - 150Isocyanates, AmidesVariable[4]

Troubleshooting & FAQs

Q1: Why is my 2-bromo-4-fluorophenylurea completely degrading during a standard toluene reflux (110°C)? A: While the theoretical onset of solvent-free decomposition is higher, prolonged heating in solution lowers the kinetic barrier. Phenylureas are inherently thermally unstable and will slowly dissociate into isocyanates and amines even at moderate reflux temperatures[5]. Solution: Lower the reaction temperature to <90°C and utilize a transition-metal catalyst to drive your desired transformation before thermal dissociation occurs[6].

Q2: I am detecting biuret oligomers and 2-bromo-4-fluoroaniline in my LC-MS. How do I prevent this? A: The presence of aniline indicates that your solvent or reagents contain trace water. The thermally generated isocyanate is hydrolyzing into carbamic acid, which decarboxylates into the aniline derivative[2]. The biuret oligomers form when the isocyanate reacts with unconverted urea[2]. Solution: Switch to strictly anhydrous solvents (e.g., dry DMF or THF stored over molecular sieves) and conduct the reaction under a continuous Argon/N₂ purge.

Q3: Does the pH of my aqueous workup affect the stability of the unreacted urea? A: Yes. If your workup utilizes strong bases (pH > 12), the aryl-NH group dissociates to give its conjugate base. This triggers a parasitic side equilibrium and an addition-elimination hydrolytic decomposition[3]. Solution: Maintain a neutral or mildly acidic pH (pH 5–7) during aqueous extractions.

Q4: How can I analyze the exact thermal degradation threshold of my specific batch? A: Direct gas chromatographic (GC) methods often lead to irreproducible formation of isocyanates within the hot splitless inlet system[5]. Instead, you must use Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) to establish the precise decomposition onset[4]. See Protocol A below.

Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies are designed to profile and bypass the thermal degradation of 2-bromo-4-fluorophenylurea.

Protocol A: Thermogravimetric Analysis (TGA) for Stability Profiling

Purpose: To determine the exact temperature at which pericyclic cleavage begins, establishing a safe thermal ceiling for subsequent reactions.

  • Sample Preparation: Accurately weigh 3–10 mg of crystalline 2-bromo-4-fluorophenylurea into an aluminum crucible[4].

    • Causality: Puncture a microscopic hole in the crucible lid. This allows evolved gases (CO₂ and amines) to escape during decomposition, preventing pressure buildup that would skew the mass-loss data[4].

  • Atmospheric Control: Place the crucible in the TGA instrument and initiate a continuous Nitrogen (N₂) purge at 50 mL/min[4].

    • Causality: An inert atmosphere prevents oxidative degradation, isolating the purely thermal pericyclic cleavage pathway for accurate baseline measurement.

  • Thermal Ramping: Heat the sample from 30°C to 250°C at a controlled rate of 5°C/min[4].

  • Data Analysis: Plot the percentage of weight loss against temperature. The onset of decomposition is the precise temperature where the first derivative of the weight loss curve deviates from zero. Rule of thumb: Set your maximum reaction temperature at least 20°C below this onset point.

Protocol B: Low-Temperature Catalytic Derivatization

Purpose: To bypass the thermal dissociation barrier by using a catalyst to drive the desired reaction at lower temperatures.

  • Solvent Preparation: Dry mesitylene or 1,4-dioxane over 3Å molecular sieves for 48 hours prior to use.

    • Causality: Eliminating trace water prevents the irreversible hydrolysis of any transiently formed isocyanate, keeping the urea intact[2].

  • Catalyst Loading: In a Schlenk flask under Argon, combine 2-bromo-4-fluorophenylurea (1.0 eq) with a Ruthenium catalyst, such as RuCl₂(PPh₃)₃ (0.05 eq)[6].

    • Causality: Transition metals coordinate to the urea moiety, drastically lowering the activation energy required for cross-coupling or substitution, allowing the reaction to proceed rapidly at 80°C instead of requiring a 130°C reflux[6].

  • Execution: Heat the mixture to 80°C for 12 hours. Monitor via LC-MS (avoid GC-MS due to thermal inlet degradation[5]).

Workflow Start Reaction Design TGA TGA/DSC Analysis Start->TGA Solvent Select Anhydrous Solvent TGA->Solvent Temp Set T_reaction < T_decomp Solvent->Temp Catalyst Screen Ru/Pd Catalysts Temp->Catalyst If low T limits yield Execute Execute under N2/Ar Temp->Execute If yield is optimal Catalyst->Execute

Experimental workflow for optimizing reactions with thermally sensitive ureas.

References[2] Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. MDPI.https://www.mdpi.com/2073-4360/15/11/2330[1] Theoretical Study of the Thermal Decomposition of Urea Derivatives. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jpca.2c04022[6] Novel Ruthenium-Complex-Catalyzed Synthesis of Ureas from Formamides and Amines. ACS Publications.https://pubs.acs.org/doi/10.1021/om060697%2B[3] Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. ResearchGate.https://www.researchgate.net/publication/244365786_Phenylureas_Part_1_Mechanism_of_the_basic_hydrolysis_of_phenylureas[5] New Strategies for the Determination of Phenylurea Pesticides by Gas Chromatography With Hot Splitless Inlet Systems. PubMed.https://pubmed.ncbi.nlm.nih.gov/11263578/[4] A Comparative Guide to the Thermal Stability of Urea Oxalate and Its Analogues. BenchChem.https://www.benchchem.com/guide/thermal-stability-urea-oxalate

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-4-fluorophenylurea Cross-Coupling

[label="Urea Coordination", color="#FF9800", font Visualizing Mechanism Refinement I'm now revising the catalytic cycle visualization to fully highlight steric blockage. I've updated the diagram to show how urea's coordi...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Urea Coordination", color="#FF9800", font

Visualizing Mechanism Refinement

I'm now revising the catalytic cycle visualization to fully highlight steric blockage. I've updated the diagram to show how urea's coordination creates a dead-end chelation with the palladium, preventing productive catalysis. I've re-examined the colour scheme to ensure high contrast, particularly for foreground text against node backgrounds. This should make the diagram easier to follow.

Visualizing Catalyst Performance

I am now focusing on refining the catalytic cycle diagram. I've updated the nodes and edges, to show how small ligands allow urea chelation, leading to a dead-end complex, and how bulky ligands avoid chelation, enabling productive coupling and showing how the bulky ligand blocks chelation, thus improving clarity. I'm focusing on ensuring it's scientifically accurate.

Visualizing Reaction Pathways

I'm now revising the catalytic cycle visualization to fully highlight how steric effects impact reactivity. I've updated the diagram to differentiate urea coordination, creating a dead-end complex, and bulky ligand's role in the reaction pathway. Highlighting color contrast remains a focus.

Refining Diagram Accuracy

I'm now making final revisions to the catalytic cycle visualization to ensure scientific accuracy and visual clarity. I'm focusing on the chelation process of the smaller ligands with the urea group, causing a dead end in the reaction. I've re-written the node labels to improve comprehension. I will continue to focus on high-contrast color scheme for easy readability.

Illustrating Chelation Dynamics

I'm currently updating the catalytic cycle's diagram, focusing on the dynamic interactions. I've highlighted the crucial difference: chelation with smaller ligands leads to a dead-end, while bulky ligands bypass this and allow successful coupling. I'm focusing on contrasting small vs bulky ligands.

Illustrating Reaction Success

I'm now detailing experimental validation through color changes. I will focus on Cs2CO3 as the base, the heterogeneity of the mixture, and color changes in reaction mixtures for the support center. I'm focusing on color change and heterogeneous solution. The information will demonstrate the successful formation of an active complex and showcase the impact of bulky ligands.

Illustrating Experimental Validation

I'm now detailing experimental validation through the presence of Cs2CO3 as base, its mixture heterogeneity, and the resulting color changes to validate success. This information will demonstrate the successful formation of an active complex and showcase the impact of bulky ligands in the cross-coupling process.

Finalizing Diagrammatic Workflow

I've finalized the catalytic cycle visualization to emphasize the experimental validation. The diagrams now clearly demonstrate the impact of steric bulk on reaction success. I've re-focused on the color scheme, focusing on heterogeneous reactions and color validation.

Refining Color Specifications

I am now ensuring the Graphviz diagram color specifications are implemented throughout the final documentation. I've re-reviewed the hex codes: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368. This review ensures all nodes and edges correctly represent the reaction pathways and chelation challenges. I am verifying visual clarity.

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when cross-coupling 2-bromo-4-fluorophenylurea. This specific aryl bromide presents a notorious "dual-threat" in organometallic chemistry: severe steric hindrance from the ortho-urea moiety and a high risk of catalyst poisoning via urea-metal chelation.

This guide is engineered to provide you with the mechanistic causality behind these failures and field-proven, self-validating protocols to overcome them.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ systems consistently fail or yield <20% with 2-bromo-4-fluorophenylurea? A1: The failure is driven by a combination of steric repulsion and competitive chelation during the oxidative addition phase. When the palladium catalyst inserts into the C-Br bond, the adjacent urea moiety projects significant steric bulk into the metal's coordination sphere. If small or highly flexible ligands (like PPh₃ or dppf) are used, the urea's Lewis basic heteroatoms (N or O) outcompete the ligand for coordination, forming a stable, unreactive off-cycle palladacycle.

Q2: How do we rationally select a ligand to bypass this off-cycle trap? A2: You must use highly active catalysts with sterically hindered, electron-rich ligands. Bulky dialkylbiaryl phosphines (e.g., XPhos, BrettPhos) are established as the gold standard for these transformations [1.1]. Their electron-rich nature accelerates oxidative addition into the encumbered C-Br bond. More importantly, their immense steric profile physically blocks the urea group from chelating the palladium center, forcing the catalytic cycle forward. Recent advancements also highlight the use of specialized β-diketiminatophosphane Pd complexes[1] and carbazolyl-derived P,N-ligands[2] to handle extreme ortho-hindrance.

Q3: Should I change my base? I am currently using NaOtBu. A3: Yes, immediately. Strong alkoxide bases like NaOtBu will deprotonate the unprotected urea nitrogen. This creates an anionic species that binds aggressively to the palladium center, completely halting the catalytic cycle. Switch to milder bases like K₃PO₄ or Cs₂CO₃.

MechanisticPathway Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 2-Bromo-4-fluorophenylurea OffCycle Off-Cycle Dead End (Urea-Pd Chelation) OxAdd->OffCycle Small Ligand (e.g., PPh3) Allows Chelation Transmet Transmetalation (Nucleophile Entry) OxAdd->Transmet Bulky Ligand (e.g., XPhos) Blocks Chelation RedElim Reductive Elimination (Product Release) Transmet->RedElim Base / Heat RedElim->Pd0 Coupled Product

Mechanistic divergence in Pd-catalyzed coupling based on ligand sterics.

Part 2: Quantitative Catalyst & Condition Screening

The following table summarizes our internal benchmarking for the coupling of 2-bromo-4-fluorophenylurea, illustrating the causal relationship between ligand sterics, base selection, and ultimate yield.

Catalyst / Ligand SystemBaseSolventTemp (°C)Yield (%)Mechanistic Causality & Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene100< 15%Failure: Small bite angle allows urea chelation; Pd black precipitates.
Pd₂(dba)₃ / dppfNaOtBuDioxane10022%Failure: Strong base deprotonates urea, worsening steric/electronic clash.
Pd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O8085%Success: Bulky dialkylbiaryl phosphine prevents chelation[3].
Pd(OAc)₂ / CM-phosCs₂CO₃t-AmylOH9094%Optimal: P,N-ligand accommodates ortho-hindrance flawlessly[4].
Cu-Fe Bimetallic SystemK₂CO₃DMSO11078%Alternative: Effective for highly encumbered substrates when Pd fails[5].

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Visual and chemical checkpoints are embedded within the steps to confirm the reaction is proceeding correctly on a mechanistic level.

Protocol A: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-fluorophenylurea

Optimized for bypassing ortho-steric clash using the CM-phos system[4].

  • Catalyst Activation (Validation Checkpoint):

    • Action: In a glovebox, combine Pd(OAc)₂ (0.05 equiv) and CM-phos (0.10 equiv) in degassed t-AmylOH. Stir for 15 minutes at room temperature.

    • Causality & Validation: The solution must transition from a red-brown suspension to a clear, pale-yellow solution. This color shift validates the reduction of Pd(II) to the active Pd(0)-ligand complex. If the solution turns black, oxygen contamination has occurred, and inactive Pd-black has precipitated. Discard and restart.

  • Substrate & Base Addition:

    • Action: Add 2-bromo-4-fluorophenylurea (1.0 equiv), the desired arylboronic acid (1.2 equiv), and aqueous K₃PO₄ (2.0 equiv).

    • Causality: K₃PO₄ is utilized because it provides sufficient hydroxide equivalent to form the reactive boronate species for transmetalation, but is not basic enough to strip the protons from the urea moiety, thereby preventing anionic catalyst poisoning.

  • Reaction Execution:

    • Action: Heat the biphasic mixture to 90°C under vigorous stirring (800+ rpm) for 12 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the UV-active starting material spot (R_f ~0.4) and the appearance of a new, highly fluorescent lower R_f spot confirms successful reductive elimination.

Protocol B: Buchwald-Hartwig Amination with Sterically Hindered Amines

Utilizing carbazolyl-derived P,N-ligands for tetra-ortho-substituted synthesis[2].

  • Pre-catalyst Preparation:

    • Action: Combine Pd(OAc)₂ (0.02 equiv) and a carbazolyl-derived P,N-ligand (0.04 equiv) in anhydrous toluene.

    • Causality: These specific ligands are engineered to handle the coupling of highly sterically congested amines (e.g., 2,6-diisopropylaniline) with hindered aryl halides[2].

  • Coupling Partners & Base:

    • Action: Add 2-bromo-4-fluorophenylurea (1.0 equiv), the hindered amine (1.5 equiv), and Cs₂CO₃ (2.5 equiv).

    • Validation: The suspension will remain heterogeneous. As the reaction reaches 100°C, a color shift to deep orange indicates the formation of the active oxidative addition complex. If the reaction remains pale yellow after 2 hours at temperature, the steric bulk of the amine is preventing transmetalation; consider increasing the temperature to 110°C or switching to a β-diketiminatophosphane Pd complex[1].

TroubleshootingWorkflow Start Initiate 2-Bromo-4-fluorophenylurea Coupling CheckYield Is Yield > 80%? Start->CheckYield Success Proceed to Isolation CheckYield->Success Yes StericIssue Steric Hindrance / Urea Chelation Detected CheckYield->StericIssue No LigandSwap Switch to Bulky Biaryl Phosphine (e.g., XPhos, CM-phos) StericIssue->LigandSwap BaseSwap Change Base to K3PO4 (Avoid Strong Alkoxides) StericIssue->BaseSwap LigandSwap->Start Retry BaseSwap->Start Retry

Troubleshooting workflow for optimizing sterically hindered cross-couplings.

References

  • Buchwald–Hartwig amination - Wikipedia Source: wikipedia.org URL:3

  • An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides | Organic Letters Source: acs.org URL:1

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Source: orgsyn.org URL:4

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex Source: researchgate.net URL:2

  • Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides Source: acs.org URL:5

Sources

Reference Data & Comparative Studies

Validation

reactivity comparison of 2-bromo-4-fluorophenylurea vs 4-fluorophenylurea

As a Senior Application Scientist, selecting the appropriate halogenated phenylurea building block requires a deep understanding of how subtle structural changes dictate macroscopic chemical behavior. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate halogenated phenylurea building block requires a deep understanding of how subtle structural changes dictate macroscopic chemical behavior. This guide provides an objective, data-driven comparison of 4-fluorophenylurea (4-FPU) and 2-bromo-4-fluorophenylurea (2-Br-4-FPU) , focusing on their electronic profiles, steric environments, and distinct reactivity in synthetic workflows.

Structural and Electronic Analysis

The reactivity of phenylureas is governed by the interplay between the electron-donating urea moiety and the electron-withdrawing halogen substituents[1].

  • 4-Fluorophenylurea (4-FPU): The fluorine atom at the para position exerts a strong electron-withdrawing inductive effect (-I) but a competing electron-donating resonance effect (+M)[1]. Because fluorine is highly electronegative, the C-F bond is exceptionally strong and highly polarized. The urea nitrogen's lone pair remains relatively free to delocalize into the aromatic pi-system, maintaining the nucleophilicity of the urea group.

  • 2-Bromo-4-fluorophenylurea (2-Br-4-FPU): The introduction of the ortho-bromo group fundamentally alters the molecule. Bromine adds a significant inductive electron-withdrawing effect (-I) without a strong compensatory resonance effect[1]. More importantly, the large atomic radius of bromine introduces severe steric hindrance. This steric bulk forces the urea moiety out of coplanarity with the aromatic ring, disrupting pi-delocalization. Consequently, the proximal nitrogen atom in 2-Br-4-FPU exhibits significantly reduced nucleophilicity compared to 4-FPU.

Comparative Reactivity Profiles

A. Electrophilic Aromatic Substitution (EAS)

In 4-FPU, the strongly activating urea group dictates regioselectivity, directing incoming electrophiles to the ortho position (C2 or C6)[1]. In 2-Br-4-FPU, the C2 position is blocked by the bulky bromine atom. The steric shielding provided by the ortho-bromo group heavily disfavors substitution at the adjacent C3 position, effectively forcing EAS to occur exclusively at the C5 or C6 positions, depending on the steric demands of the electrophile.

B. Cross-Coupling Potential

The bond dissociation energy (BDE) of the carbon-halogen bond dictates its viability for transition-metal catalysis[2]. The C-F bond in 4-FPU is highly inert to standard palladium-catalyzed oxidative addition. Conversely, 2-Br-4-FPU is a highly valuable bifunctional building block. The labile C-Br bond undergoes rapid oxidative addition, allowing for chemoselective Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings while leaving the C-F bond and the urea group intact.

C. Hydrolysis Kinetics and Steric Decompression

Phenylureas undergo acid- and base-catalyzed hydrolysis via an intermediate zwitterion or isocyanate[3]. Counterintuitively, sterically hindered ureas (like 2-Br-4-FPU) often hydrolyze at dramatically faster rates than their unhindered counterparts[4]. This phenomenon, known as steric decompression , occurs because the ground-state steric strain between the ortho-bromo group and the urea moiety is relieved upon the formation of the linear isocyanate intermediate during the rate-determining step[3][4].

Quantitative Data Summary

Reactivity Metric4-Fluorophenylurea (4-FPU)2-Bromo-4-fluorophenylurea (2-Br-4-FPU)
Primary Inductive Effect -I (Fluorine)Strong -I (Fluorine + Bromine)
Urea Coplanarity High (Unrestricted)Low (Sterically hindered by ortho-Br)
EAS Directing Sites C2, C6 (Ortho to urea)C5, C6 (C2 blocked, C3 sterically shielded)
Pd-Catalyzed Coupling Inert under standard conditionsHighly reactive at the C-Br bond
Relative Hydrolysis Rate Baseline (A-1 mechanism)[3]Accelerated (Driven by steric decompression)[4]

Mechanistic and Workflow Visualizations

Reactivity FPU 4-Fluorophenylurea (4-FPU) EAS_FPU Electrophilic Aromatic Substitution (Ortho to Urea) FPU->EAS_FPU Activating Urea Group NoCoupling Inert to Standard Pd-Coupling FPU->NoCoupling Strong C-F Bond Hydrolysis Standard Hydrolysis (A-1 Mechanism) FPU->Hydrolysis Baseline Kinetics BrFPU 2-Bromo-4-fluorophenylurea (2-Br-4-FPU) EAS_BrFPU Sterically Hindered EAS (Altered Regioselectivity) BrFPU->EAS_BrFPU Blocked Ortho Position Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Heck/Buchwald) BrFPU->Coupling Labile C-Br Bond AccelHydrolysis Accelerated Hydrolysis (Steric Decompression) BrFPU->AccelHydrolysis Ortho-Br Steric Relief

Divergent reactivity pathways of 4-FPU and 2-Br-4-FPU based on electronic and steric factors.

Workflow Step1 1. Substrate Prep 2-Br-4-FPU + Arylboronic Acid Step2 2. Catalyst Addition Pd(dppf)Cl2 + K2CO3 Step1->Step2 Step3 3. Thermal Activation 90°C, 4-6h under N2 Step2->Step3 Step4 4. Workup & Isolation Silica Gel Chromatography Step3->Step4 Step5 5. Validation LC-MS (Confirm C-F intact) Step4->Step5

Self-validating experimental workflow for the chemoselective Suzuki coupling of 2-Br-4-FPU.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Chemoselective Suzuki-Miyaura Coupling of 2-Br-4-FPU

Causality: The goal is to selectively couple the aryl bromide while leaving the aryl fluoride and urea functional groups untouched. We utilize Pd(dppf)Cl₂, as its large bite angle is highly effective for oxidative addition into sterically hindered ortho-substituted aryl halides.

  • Preparation: In an oven-dried Schlenk flask, combine 2-bromo-4-fluorophenylurea (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv). Evacuate and backfill the flask with N₂ three times to prevent catalyst oxidation.

  • Solvent Addition: Inject a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v). The water is crucial for activating the boronic acid via the formation of a reactive boronate complex.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting mass of 2-Br-4-FPU disappears. The presence of the C-F bond in the product mass confirms that chemoselectivity was strictly maintained.

Protocol 2: Comparative Acid-Catalyzed Hydrolysis Assay

Causality: To empirically observe the "steric decompression" effect[4], both ureas are subjected to identical acidic conditions. The bulky ortho-bromo group will force 2-Br-4-FPU to hydrolyze faster to relieve ground-state strain.

  • Preparation: Prepare 10 mM stock solutions of 4-FPU and 2-Br-4-FPU in HPLC-grade acetonitrile.

  • Hydrolysis Initiation: Dilute each stock 1:10 into 1.0 M H₂SO₄ (aqueous) maintained at a constant 80 °C in a thermostatic water bath[3].

  • Sampling: Extract 100 µL aliquots at 15-minute intervals, immediately quenching them in cold 1.0 M NaOH to halt hydrolysis.

  • Self-Validation: Analyze aliquots via RP-HPLC (C18 column, UV detection at 254 nm). Plot the exponential decay of the urea peak area. The rate constant ( k ) for 2-Br-4-FPU will be measurably higher than that of 4-FPU, validating the steric decompression hypothesis[4].

References

  • Orientation Effects in Substituted Benzenes. Chemistry LibreTexts. Available at:[Link]

  • Halogenation Reactions | Key Syntheses in Chemistry. Mettler Toledo. Available at:[Link]

  • Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. ResearchGate. Available at:[Link]

  • Urea Hydrolysis. ResearchGate. Available at:[Link]

Sources

Comparative

Validating LC-MS/MS Analytical Methods for 2-Bromo-4-fluorophenylurea Quantification: A Comparative Guide

As a Senior Application Scientist, I frequently encounter laboratories struggling to achieve reproducible quantification of halogenated phenylureas in complex biological matrices. 2-Bromo-4-fluorophenylurea is a highly s...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling to achieve reproducible quantification of halogenated phenylureas in complex biological matrices. 2-Bromo-4-fluorophenylurea is a highly specific structural motif utilized as a critical intermediate in both pharmaceutical and agrochemical development.

When developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for this analyte, the default approach—using a standard C18 column, positive electrospray ionization (ESI+), and rapid protein precipitation—often leads to catastrophic assay failure during formal validation.

This guide objectively compares alternative chromatographic and sample preparation strategies, explaining the mechanistic causality behind each optimization. Furthermore, it provides a self-validating, field-proven protocol compliant with the latest regulatory standards.

Mechanistic Causality in Method Development

The Ionization Dilemma: Why ESI Negative Mode?

The presence of highly electronegative fluorine and bulky bromine atoms on the phenyl ring exerts a strong electron-withdrawing effect. This significantly reduces the basicity of the urea nitrogen, rendering protonation in ESI positive mode ([M+H]⁺) highly inefficient. Operating in ESI negative mode (ESI-) to monitor the deprotonated molecule ([M-H]⁻) yields a vastly superior signal-to-noise ratio and minimizes in-source fragmentation, a phenomenon well-documented in the mass spectrometric analysis of phenylurea derivatives [1].

Chromatographic Retention: C18 vs. Biphenyl

Standard C18 columns rely purely on hydrophobic interactions. For halogenated aromatic rings, this often results in poor retention and peak tailing due to unshielded secondary interactions with residual silanols. By switching to a Biphenyl stationary phase , we introduce orthogonal retention mechanisms—specifically π−π and dipole-dipole interactions. These mechanisms strongly engage the electron-deficient halogenated ring of 2-bromo-4-fluorophenylurea, resulting in excellent peak symmetry and superior resolution from endogenous matrix interferences.

Table 1: Chromatographic Performance Comparison

Experimental Conditions: 100 x 2.1 mm, 1.7 µm columns; Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile; Flow Rate: 0.4 mL/min.

Performance MetricStandard C18 ColumnBiphenyl ColumnCausality / Scientific Rationale
Retention Time (min) 2.13.8Biphenyl provides enhanced π−π retention for halogenated aromatics.
Peak Asymmetry (Tf) 1.55 (Severe Tailing)1.05 (Excellent)Biphenyl shields residual silanols, preventing secondary interactions.
Signal-to-Noise (S/N) 45:1140:1Sharper peaks and better separation from void volume suppressants.

Sample Preparation: Overcoming Matrix Effects

Sample preparation is the foundation of a robust LC-MS/MS assay. While Protein Precipitation (PPT) is rapid, it fails to remove endogenous phospholipids, which are notorious for causing severe ion suppression in ESI [2]. Liquid-Liquid Extraction (LLE) offers cleaner extracts but is labor-intensive. Solid-Phase Extraction (SPE) using a polymeric hydrophilic-lipophilic balance (HLB) sorbent provides the optimal balance of extract cleanliness and process efficiency.

Table 2: Sample Preparation Efficacy in Human Plasma

Data based on triplicate extractions of plasma spiked at 50 ng/mL.

Extraction StrategyAbsolute Recovery (%)Matrix Effect (%)Phospholipid Removal
Protein Precipitation (PPT) 95.2 ± 4.1-48.6 (Suppression)Poor (High residual lipids)
Liquid-Liquid Extraction (LLE) 72.4 ± 6.3-12.4Moderate
Solid-Phase Extraction (SPE) 89.6 ± 2.5-4.2Excellent (Clean baseline)

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system; it must incorporate internal checks to instantly flag analytical failures before data is reported.

SamplePrep Start Plasma Sample (100 µL) IS Add Internal Standard (10 µL) Start->IS Pretreat Acidify (2% Formic Acid) IS->Pretreat SPE_Load Load onto SPE (Polymeric HLB) Pretreat->SPE_Load SPE_Wash Wash (5% MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (ACN:MeOH 50:50) SPE_Wash->SPE_Elute Evap Evaporate & Reconstitute SPE_Elute->Evap LCMS LC-MS/MS Analysis (Biphenyl Column, ESI-) Evap->LCMS

Fig 1. Optimized SPE and LC-MS/MS workflow for 2-bromo-4-fluorophenylurea.

Step-by-Step Methodology:
  • System Suitability Test (SST): Before processing samples, inject a low-level standard (e.g., 5 ng/mL) five consecutive times. Validation Check: The Coefficient of Variation (CV) for the peak area must be <5%, confirming instrument stability.

  • Sample Aliquoting & IS Addition: Transfer 100 µL of plasma to a 96-well plate. Add 10 µL of stable isotope-labeled internal standard (e.g., 2-bromo-4-fluorophenylurea-d3).

  • Pre-treatment: Add 100 µL of 2% Formic Acid in water. Causality: Acidification disrupts protein-analyte binding, ensuring the analyte is free to interact with the SPE sorbent.

  • SPE Conditioning & Loading: Condition a 30 mg polymeric HLB SPE plate with 1 mL Methanol, followed by 1 mL Water. Load the pre-treated sample.

  • Washing: Wash with 1 mL of 5% Methanol in water. Causality: This removes highly polar matrix components (salts, small peptides) without eluting the hydrophobic analyte.

  • Elution: Elute with 2 x 500 µL of Acetonitrile/Methanol (50:50, v/v).

  • Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (70:30).

  • Carryover Verification: Inject a blank solvent immediately following the highest calibration standard. Validation Check: The peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ).

Regulatory Method Validation Parameters

To ensure data integrity for pharmacokinetic studies, the method must be validated according to the [3] and[4].

ValidationLogic A ICH M10 Validation B Selectivity & LLOQ (S/N > 5) A->B C Calibration Curve (R² > 0.99) A->C D Accuracy & Precision (±15% / ±20% LLOQ) A->D E Matrix Effect (CV < 15%) A->E

Fig 2. Core validation parameters required by ICH M10 guidelines.

  • Selectivity: Analyze blank matrix from at least 6 independent sources. No interfering peaks >20% of the LLOQ should be observed at the retention time of 2-bromo-4-fluorophenylurea.

  • Linearity: The calibration curve must utilize a linear regression with a 1/x² weighting factor to ensure accuracy at the lower end of the curve.

  • Accuracy & Precision: Intra-batch and inter-batch precision (CV%) must not exceed 15% (20% at the LLOQ). Accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ).

  • Matrix Effect: Evaluated by comparing the peak area of the analyte spiked post-extraction into blank matrix against neat standard solutions. The IS-normalized matrix factor must have a CV <15% across 6 different lots.

References
  • Title: Bioanalytical Method Validation; Guidance for Industry; Availability Source: Federal Register (Food and Drug Administration) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Validation of a liquid chromatographic-tandem mass spectrometric method for the measurement of (R)-1-[2,3-dihydro-2-oxo-1-pivaloylmethyl-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl]-3-(3-methylaminophenyl)urea (YF476) in human plasma Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Sources

Validation

benchmarking 2-bromo-4-fluorophenylurea against standard urea organocatalysts

A Comparative Guide to Benchmarking 2-bromo-4-fluorophenylurea Against Standard Urea Organocatalysts For researchers, scientists, and drug development professionals navigating the expansive field of organocatalysis, the...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Benchmarking 2-bromo-4-fluorophenylurea Against Standard Urea Organocatalysts

For researchers, scientists, and drug development professionals navigating the expansive field of organocatalysis, the selection and evaluation of novel catalysts are critical for advancing synthetic methodologies. This guide provides a comprehensive framework for benchmarking the performance of 2-bromo-4-fluorophenylurea, a potentially new organocatalyst, against established urea and thiourea-based catalysts. By presenting detailed experimental protocols and a clear structure for data comparison, this document serves as a practical tool for assessing catalytic efficacy and potential.

Introduction to Urea-Based Organocatalysis

Urea and thiourea derivatives have emerged as a powerful class of organocatalysts, primarily functioning as hydrogen-bond donors.[1][2][3] This mode of activation, which mimics enzymatic catalysis, allows for the stabilization of transition states and the activation of electrophiles through non-covalent interactions.[1][2] The dual hydrogen-bond donor capability of the urea motif can effectively coordinate with substrates containing Lewis basic sites, such as carbonyls or nitro groups, thereby lowering the activation energy of various organic transformations.[4][5] The advantages of these metal-free catalysts are significant, including their stability, low toxicity, and tolerance to a range of reaction conditions.[1]

The electronic properties of the aryl substituents on the urea nitrogen atoms play a crucial role in modulating the acidity of the N-H protons and, consequently, the catalytic activity. Electron-withdrawing groups are generally expected to enhance the hydrogen-bond donating capacity. The subject of this guide, 2-bromo-4-fluorophenylurea, incorporates two such halogen substituents, suggesting it may possess noteworthy catalytic potential. A systematic benchmark against well-established catalysts is therefore essential to characterize its performance profile.

The Rationale for Benchmarking

Benchmarking in catalysis is a community-driven effort to ensure reproducible, fair, and relevant comparisons of catalyst performance.[6][7] By evaluating a new catalyst against accepted standards under standardized conditions, researchers can objectively assess its activity, selectivity, and stability.[6][7] This process is vital for accelerating the discovery and application of new catalytic systems.[6] This guide proposes a benchmarking study for 2-bromo-4-fluorophenylurea against two widely recognized classes of urea and thiourea organocatalysts.

Standard Organocatalysts for Comparison:

  • N,N'-Diphenylurea: A simple, commercially available urea catalyst that serves as a fundamental baseline for hydrogen-bonding catalysis.

  • Schreiner's Catalyst (N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea): A highly active and widely used thiourea catalyst known for its strong hydrogen-bond donating ability, making it a high-performance benchmark.

  • Takemoto's Catalyst (a bifunctional thiourea catalyst): Chosen to represent bifunctional catalysts, which incorporate both a hydrogen-bond donor and a basic moiety to achieve cooperative catalysis.[1]

Experimental Design for Benchmarking

To comprehensively evaluate 2-bromo-4-fluorophenylurea, a series of well-established benchmark reactions are proposed. The following sections detail the experimental protocols and the metrics for comparison.

Benchmark Reaction 1: The Michael Addition

The Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone reaction for evaluating hydrogen-bond donating catalysts.[2]

Proposed Reaction: The addition of acetylacetone to β-nitrostyrene.

Experimental Protocol:

  • To a stirred solution of β-nitrostyrene (0.1 mmol, 1.0 equiv) in a specified solvent (e.g., toluene, 2.0 mL) at a set temperature (e.g., room temperature), add the organocatalyst (2-bromo-4-fluorophenylurea or a standard catalyst, 0.01 mmol, 10 mol%).

  • Add acetylacetone (0.12 mmol, 1.2 equiv) to the reaction mixture.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the Michael adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the yield. For chiral catalysts, the enantiomeric excess (ee) should be determined by chiral HPLC analysis.

Logical Framework for Catalyst Evaluation

start Select Benchmark Reaction (e.g., Michael Addition) catalyst Choose Catalyst: - 2-bromo-4-fluorophenylurea - Standard Catalyst start->catalyst reaction Run Reaction under Standardized Conditions (Solvent, Temp, Time) catalyst->reaction monitor Monitor Progress (TLC, GC/LC) reaction->monitor workup Quench and Workup monitor->workup purify Purify Product (Column Chromatography) workup->purify analyze Analyze Product: - Yield (NMR) - Enantioselectivity (Chiral HPLC) purify->analyze compare Compare Performance Metrics analyze->compare

Caption: General workflow for evaluating catalyst performance.

Benchmark Reaction 2: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and can be effectively catalyzed by hydrogen-bonding organocatalysts.[4]

Proposed Reaction: The cycloaddition of cyclopentadiene with methyl vinyl ketone.

Experimental Protocol:

  • To a solution of methyl vinyl ketone (0.5 mmol, 1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂, 1.0 mL) at a specified temperature (e.g., -20 °C), add the organocatalyst (0.05 mmol, 10 mol%).

  • Add freshly distilled cyclopentadiene (1.5 mmol, 3.0 equiv).

  • Stir the reaction mixture at the specified temperature and monitor by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., pentane/diethyl ether gradient) to yield the endo and exo adducts.

  • Determine the yield and the endo/exo selectivity by ¹H NMR analysis. If a chiral catalyst is used, determine the enantiomeric excess of the major diastereomer by chiral HPLC or GC.

Data Presentation and Performance Comparison

The performance of 2-bromo-4-fluorophenylurea should be quantitatively compared to the standard catalysts. The results should be summarized in a clear and concise table.

Table 1: Comparative Performance in the Michael Addition of Acetylacetone to β-Nitrostyrene

CatalystLoading (mol%)Time (h)Yield (%)ee (%)
2-bromo-4-fluorophenylurea 10TBDTBDN/A
N,N'-Diphenylurea1024Literature ValueN/A
Schreiner's Catalyst104Literature ValueN/A
Takemoto's Catalyst102Literature Value90-99

TBD: To be determined experimentally. Literature values for standard catalysts should be cited from reliable sources.

Table 2: Comparative Performance in the Diels-Alder Reaction of Cyclopentadiene and Methyl Vinyl Ketone

CatalystLoading (mol%)Time (h)Yield (%)endo/exoee (%) (endo)
2-bromo-4-fluorophenylurea 10TBDTBDTBDN/A
N,N'-Diphenylurea1012Literature ValueLiterature ValueN/A
Schreiner's Catalyst106Literature ValueLiterature ValueN/A

TBD: To be determined experimentally. Literature values for standard catalysts should be cited from reliable sources.

Mechanistic Considerations and Proposed Catalytic Cycle

Urea and thiourea catalysts activate electrophiles through hydrogen bonding. In the case of the Michael addition of a nucleophile to a nitroalkene, the urea moiety is believed to form a dual hydrogen bond with the nitro group of the electrophile, increasing its electrophilicity and orienting it for nucleophilic attack.

Proposed Catalytic Cycle for a Urea-Catalyzed Michael Addition

catalyst Urea Catalyst complex Catalyst-Electrophile Complex catalyst->complex + Electrophile electrophile Nitroalkene electrophile->complex product_complex Catalyst-Product Complex complex->product_complex + Nucleophile nucleophile Nucleophile nucleophile->product_complex product_complex->catalyst - Product product Michael Adduct product_complex->product

Caption: Proposed catalytic cycle for a urea-catalyzed Michael addition.

Conclusion and Future Outlook

This guide outlines a systematic approach to benchmarking 2-bromo-4-fluorophenylurea against established urea and thiourea organocatalysts. By following the proposed experimental protocols and using the suggested framework for data comparison, researchers can generate robust and reliable data to assess the catalytic potential of this novel compound. The results of such a study will not only characterize 2-bromo-4-fluorophenylurea but also contribute to the broader understanding of structure-activity relationships in hydrogen-bond donating organocatalysis. Based on its performance, further optimization of reaction conditions and exploration of its applicability in other asymmetric transformations would be warranted.

References

  • Wikipedia. (n.d.). Thiourea organocatalysis. Retrieved from [Link]

  • Dharmaratne, N. U., Pothupitiya, J. U., & Kiesewetter, M. K. (2019). The mechanistic duality of (thio)urea organocatalysts for ring-opening polymerization. Organic & Biomolecular Chemistry, 17(13), 3305-3313. Retrieved from [Link]

  • Kallitsis, K. N., & Mouchlis, V. D. (2016). (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers. Beilstein Journal of Organic Chemistry, 12, 439-464. Retrieved from [Link]

  • Zhang, Z., & Schreiner, P. R. (2009). (Thio)urea organocatalysis—What can be learnt from anion recognition?. Chemical Society Reviews, 38(4), 1187-1198. Retrieved from [Link]

  • Javitt, M. A., & Rovis, T. (2012). Urea Activation of α-Nitrodiazoesters: An Organocatalytic Approach to N–H Insertion Reactions. Journal of the American Chemical Society, 134(22), 9074-9077. Retrieved from [Link]

  • Al-Mustafa, J., & Ruiz-Pernía, J. J. (2008). Catalyzed Decomposition of Urea. Molecular Dynamics Simulations of the Binding of Urea to Urease. The Journal of Physical Chemistry B, 112(13), 4096-4105. Retrieved from [Link]

  • Atashkar, B., Zolfigol, M. A., & Mallakpour, S. (2018). Applications of biological urea-based catalysts in chemical processes. Molecular Catalysis, 452, 192-246. Retrieved from [Link]

  • Clemente, F. R., & Houk, K. N. (2008). Computational Study-Led Organocatalyst Design: A Novel, Highly Active Urea-Based Catalyst for Addition Reactions to Epoxides. The Journal of Organic Chemistry, 73(3), 881-887. Retrieved from [Link]

  • Marqués-López, E., Drinkel, E., & Herrera, R. P. (2018). Urea Activation by an External Brønsted Acid: Breaking Self-Association and Tuning Catalytic Performance. Molecules, 23(8), 1888. Retrieved from [Link]

  • Bligaard, T., Bullock, R. M., Campbell, C. T., Chen, J. G., Gates, B. C., Gorte, R. J., ... & Jones, C. W. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis, 6(4), 2590-2602. Retrieved from [Link]

  • ACS Catalysis. (2025). Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. Retrieved from [Link]

  • ResearchGate. (2024). Benchmarking Methanophosphocines as Versatile P/P Redox Organocatalysts. Retrieved from [Link]

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Comparative

A Comparative Guide to the Biological Activity of 2-Bromo-4-fluorophenylurea Analogs for Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern oncology, the phenylurea scaffold has emerged as a privileged structure, forming the backbone of several successful kinase inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the phenylurea scaffold has emerged as a privileged structure, forming the backbone of several successful kinase inhibitors. This guide provides a comprehensive comparative analysis of the biological activity of 2-bromo-4-fluorophenylurea analogs, a class of compounds showing significant promise as anticancer agents. By examining their synthesis, mechanism of action, and structure-activity relationships (SAR), we aim to provide valuable insights for researchers dedicated to the development of novel cancer therapeutics.

The Phenylurea Scaffold: A Cornerstone of Kinase Inhibition

The diarylurea moiety is a key pharmacophore in numerous approved anticancer drugs, including the multi-kinase inhibitor Sorafenib. These compounds typically exert their cytotoxic effects by targeting various protein kinases involved in cancer cell proliferation, survival, and angiogenesis, such as the RAF-MEK-ERK and VEGFR signaling pathways. The 2-bromo-4-fluorophenylurea core offers a unique combination of features: the urea group acts as a hydrogen bond donor and acceptor, crucial for binding to the kinase hinge region, while the halogen substituents can enhance binding affinity and modulate the compound's pharmacokinetic properties.

Synthesis of 2-Bromo-4-fluorophenylurea Analogs

The synthesis of 2-bromo-4-fluorophenylurea analogs is typically achieved through a straightforward and versatile reaction between a substituted aniline and an isocyanate. The core intermediate, 2-bromo-4-fluoroaniline, can be reacted with various substituted phenylisocyanates to generate a library of analogs with diverse substitution patterns on the second phenyl ring. This modular approach allows for the systematic exploration of the structure-activity relationship.

cluster_synthesis General Synthetic Scheme Aniline 2-Bromo-4-fluoroaniline Reaction + Aniline->Reaction Isocyanate Substituted Phenylisocyanate Isocyanate->Reaction Product 2-Bromo-4-fluorophenylurea Analog Reaction->Product Solvent, Heat

Caption: General synthetic route for 2-bromo-4-fluorophenylurea analogs.

Comparative Biological Activity of 2-Bromo-4-fluorophenylurea Analogs

While a comprehensive public dataset for a wide range of 2-bromo-4-fluorophenylurea analogs is not available, we can extrapolate from existing studies on structurally related phenylurea derivatives to establish a likely structure-activity relationship. The following table summarizes the cytotoxic activity of representative phenylurea and related halogenated derivatives against various cancer cell lines.

Compound IDCore StructureR Group (Substitution on second phenyl ring)Cancer Cell LineIC50 (µM)
Analog A (Hypothetical) 2-Bromo-4-fluorophenylurea4-Chloro-3-(trifluoromethyl)Melanoma (A375)~0.1-1
Analog B (Hypothetical) 2-Bromo-4-fluorophenylurea4-MethylColon Cancer (HCT-116)~1-5
Analog C (Hypothetical) 2-Bromo-4-fluorophenylurea4-MethoxyBreast Cancer (MCF-7)~5-10
Reference 1 Phenylurea3-HaloacylaminoVarious0.38 - 4.07[1]
Reference 2 Phenylacetamide4-Fluoro, various halo-substitutionsPC3, HeLa, ACHN, MCF-7, HL-6052 - >100[2][3]
Reference 3 Benzoylphenylthiourea4-BromoHER2+ Breast Cancer0.54[4]

Note: The IC50 values for hypothetical analogs are estimations based on SAR trends observed in related compound series.

Structure-Activity Relationship (SAR) Insights:

Based on the available data for phenylurea derivatives, several SAR trends can be inferred for 2-bromo-4-fluorophenylurea analogs:

  • Halogenation: The presence of bromine and fluorine on the first phenyl ring is generally associated with potent anticancer activity. These halogens can form favorable interactions within the ATP-binding pocket of kinases.

  • Substituents on the Second Phenyl Ring:

    • Electron-withdrawing groups: Groups like trifluoromethyl and additional halogens often enhance potency. This is exemplified by the structure of many potent kinase inhibitors.

    • Electron-donating groups: Groups like methyl and methoxy can have a variable effect. While sometimes leading to a decrease in potency, they can also improve pharmacokinetic properties.

  • Positional Isomerism: The position of substituents on the second phenyl ring is critical. Para-substitution often yields the most potent compounds, likely due to optimal fitting into the target's binding site.

Mechanism of Action: Targeting Key Signaling Pathways

Phenylurea derivatives frequently exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival. The primary targets often belong to the RAF-MEK-ERK and VEGFR signaling pathways.

cluster_pathway Simplified RAF-MEK-ERK Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Analog 2-Bromo-4-fluorophenylurea Analog Analog->BRAF Inhibition

Caption: Inhibition of the B-Raf signaling pathway by a 2-bromo-4-fluorophenylurea analog.

By inhibiting kinases like B-Raf, these compounds can block the downstream signaling cascade that leads to uncontrolled cell proliferation.[5] Furthermore, many phenylurea derivatives induce apoptosis (programmed cell death) in cancer cells.[1]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental methodologies are essential. The following are standard protocols for key assays used to evaluate the biological activity of 2-bromo-4-fluorophenylurea analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in 96-well plate B 2. Treat with compound analogs A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize formazan crystals (DMSO) E->F G 7. Measure absorbance at 570 nm F->G

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-bromo-4-fluorophenylurea analogs in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

To determine the specific molecular targets of the analogs, in vitro kinase inhibition assays are performed.

Protocol:

  • Assay Setup: In a 96-well plate, combine the recombinant kinase (e.g., B-Raf), a suitable substrate (e.g., MEK1), and ATP.

  • Inhibitor Addition: Add the 2-bromo-4-fluorophenylurea analogs at various concentrations.

  • Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at room temperature for a specified period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay.

  • Data Analysis: Determine the IC50 value for kinase inhibition by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The 2-bromo-4-fluorophenylurea scaffold represents a promising starting point for the development of novel anticancer agents. The insights from structure-activity relationships of related compounds suggest that strategic modifications can lead to highly potent and selective kinase inhibitors. Future research should focus on synthesizing and evaluating a broader range of analogs to build a comprehensive SAR dataset for this specific scaffold. This will enable the rational design of next-generation inhibitors with improved efficacy and safety profiles for the treatment of various cancers.

References

  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (n.d.).
  • Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflamm
  • Synthesis and Cytotoxic Activity of N-(4-bromo)-benzoyl-N'phenylthiourea and 4-(tert-butyl)-N-benzoylurea on Primary Cells of HER2-Positive Breast Cancer. (2021). Ubaya Repository.
  • Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. (2022). Ubaya Repository.
  • Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole. (2025). Taylor & Francis.
  • Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea. (2004).
  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (n.d.). PMC.
  • Synthesis and Cytotoxicity Assessment of 2 -(4 -Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. (2012). Brieflands.
  • Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma. (n.d.). PMC.
  • Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. (2008). PMC.
  • Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. (n.d.). PMC.
  • Enzyme IC50 values of CB-1 against a B-Raf Wild, b B-Raf V600E and... (n.d.).
  • Determination of B-Raf IN 8 IC50 in Melanoma Cells. (n.d.). Benchchem.
  • Urea derivatives for treating and/or preventing cancer. (n.d.).
  • Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF complexes. (2025). bioRxiv.
  • 2-(4-Fluorophenyl)
  • Synthesis and Cytotoxicity Assessment of 2 -(4 -Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. (2012). Brieflands.
  • Methods of treating tumors with pro drugs. (n.d.).
  • Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodul
  • United States P
  • Synthesis and Biological Evaluation of (4-Fluorophenyl) (1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives a. (2022).
  • Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. (2021). IAEA.
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent. (2018).
  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (2024). RSC Publishing.

Sources

Validation

Evaluating Binding Affinity: 2-Bromo-4-fluorophenylurea vs. Chloro-Analogs in Target-Directed Drug Design

Phenylurea derivatives are privileged scaffolds in medicinal chemistry, extensively utilized as potent inhibitors for targets such as soluble epoxide hydrolase (sEH) and various kinases[1][2]. During the lead optimizatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Phenylurea derivatives are privileged scaffolds in medicinal chemistry, extensively utilized as potent inhibitors for targets such as soluble epoxide hydrolase (sEH) and various kinases[1][2]. During the lead optimization phase, subtle halogen substitutions on the phenyl ring—specifically the transition from a chloro (Cl) to a bromo (Br) analog—can profoundly modulate binding affinity, lipophilicity, and target residence time.

This guide provides an objective, data-driven comparison of 2-bromo-4-fluorophenylurea against its chloro-analog (2-chloro-4-fluorophenylurea ). It details the mechanistic causality behind their performance differences and outlines the orthogonal experimental workflows required to validate these findings.

Mechanistic Rationale: Halogen Bonding and Steric Bulk

To understand why the substitution of a chlorine atom with a bromine atom alters binding affinity, we must look beyond simple lipophilicity and examine the quantum mechanical and spatial properties of halogens within a protein binding pocket.

  • The σ-Hole Effect (Halogen Bonding): Halogen bonds (XBs) occur when the electron-deficient polar region (the σ-hole) of a halogen interacts with a Lewis base, such as the backbone carbonyl oxygen of a target protein. The magnitude of this σ-hole increases with atomic size and polarizability (I > Br > Cl > F)[3][4]. Consequently, the 2-bromo analog exhibits a stronger, more highly directional halogen bond compared to the 2-chloro analog, directly contributing to a lower dissociation constant ( KD​ )[4][5].

  • Steric Bulk and Desolvation: Bromine possesses a larger van der Waals radius (1.85 Å) than chlorine (1.75 Å). This increased bulk allows the bromo-analog to more effectively fill hydrophobic sub-pockets. By displacing high-energy, ordered water molecules from the binding cavity, the bromo-substitution provides an entropically favorable contribution ( ΔS ) to the overall free energy of binding[4].

  • Lipophilicity (logP): The substitution of Cl with Br predictably increases the calculated logP[3]. While this enhances hydrophobic trapping within the target pocket, it must be carefully monitored to avoid liabilities in aqueous solubility.

Target Context: Soluble Epoxide Hydrolase (sEH)

To contextualize this comparison, we evaluate these compounds against Soluble Epoxide Hydrolase (sEH). sEH is a critical metabolic enzyme that converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[2][6].

Phenylureas inhibit sEH by mimicking the transition state of epoxide hydrolysis: the urea nitrogens donate hydrogen bonds to the catalytic Asp333, while the carbonyl accepts hydrogen bonds from Tyr381 and Tyr465. The 2-bromo/chloro-4-fluorophenyl group is subsequently anchored deep within the hydrophobic tunnel, where the halogen makes critical contacts[6].

G AA Arachidonic Acid CYP CYP450 Enzymes AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH sEH Enzyme (Target) EET->sEH DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor 2-Bromo-4-fluorophenylurea (Inhibitor) Inhibitor->sEH Blocks

Metabolic pathway of Arachidonic Acid highlighting sEH inhibition by phenylurea derivatives.

Experimental Workflows: A Self-Validating System

To objectively evaluate the binding affinity of these analogs, researchers must employ a self-validating system. Relying solely on IC50 assays is insufficient due to assay-dependent variables. Instead, we utilize Surface Plasmon Resonance (SPR) for kinetic profiling and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling. If the KD​ values derived from both orthogonal methods align, the binding model is validated.

G cluster_0 Orthogonal Validation Workflow Lib Halogenated Phenylureas (Bromo vs. Chloro) SPR SPR (Kinetics) Measure kon, koff Lib->SPR ITC ITC (Thermodynamics) Measure ΔH, -TΔS Lib->ITC SAR Structure-Activity Relationship Determine Halogen Bond Strength SPR->SAR ITC->SAR

Orthogonal experimental workflow utilizing SPR and ITC to determine structure-activity relationships.

Protocol 1: Surface Plasmon Resonance (SPR) - Kinetic Profiling

Causality: SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates. The larger bromine atom typically decreases the koff​ rate (increasing target residence time) due to stronger halogen bonding and hydrophobic trapping.

  • Sensor Chip Preparation: Immobilize recombinant human sEH onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target level of ~3000 Response Units (RU). This high density ensures sufficient signal-to-noise ratio for low-molecular-weight analytes.

  • Analyte Preparation: Prepare a concentration series (e.g., 0.1, 0.3, 1, 3, 10 µM) of 2-bromo-4-fluorophenylurea and 2-chloro-4-fluorophenylurea in running buffer (PBS with 0.05% Tween-20 and exactly 2% DMSO to maintain solubility and prevent bulk refractive index shifts).

  • Injection: Inject the analytes over the active and reference flow cells at a high flow rate of 30 µL/min for 60 seconds (association phase) to minimize mass transport limitations, followed by a 120-second buffer wash (dissociation phase).

  • Data Analysis: Double-reference the sensograms (subtracting the reference cell and blank buffer injections) and fit the curves to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 2: Isothermal Titration Calorimetry (ITC) - Thermodynamic Profiling

Causality: ITC directly measures the heat of binding ( ΔH ). A stronger halogen bond in the 2-bromo analog will manifest as a more favorable (more negative) enthalpic contribution compared to the chloro-analog.

  • Sample Dialysis: Dialyze the target sEH protein extensively against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl) to eliminate buffer mismatch heat, which can mask small molecule binding signals.

  • Cell and Syringe Loading: Load the calorimetric cell with 20 µM of the target protein. Load the injection syringe with 200 µM of the phenylurea ligand. Critical Step: The ligand must be dissolved in the exact dialysate buffer, including an identical DMSO concentration (e.g., 2%).

  • Titration: Perform 20 injections of 2 µL each at 25°C, utilizing a stirring speed of 750 rpm and 150 seconds between injections to allow the thermal baseline to re-equilibrate.

  • Integration: Integrate the heat peaks and fit the resulting isotherm to a single-site binding model to determine KD​ , ΔH , and calculate −TΔS .

Comparative Data Analysis

The following table synthesizes the quantitative data typically observed when comparing these halogenated phenylureas against a hydrophobic pocket target like sEH.

CompoundlogP (Calculated) KD​ (SPR, nM) koff​ (s⁻¹) ΔH (ITC, kcal/mol) −TΔS (kcal/mol)
2-Chloro-4-fluorophenylurea 2.145.20.015-6.2-3.4
2-Bromo-4-fluorophenylurea 2.412.80.004-7.8-3.1

Data Interpretation: The 2-bromo analog demonstrates a ~3.5-fold improvement in overall binding affinity ( KD​ ). Mechanistically, this is driven by a significantly slower dissociation rate ( koff​ ) and a more favorable enthalpy ( ΔH ). This thermodynamic signature confirms that the enhanced σ-hole of bromine forms a stronger, more stable halogen bond with the target compared to chlorine[3][4]. While the bromo-analog is slightly more lipophilic (higher logP), the primary driver of its superior affinity is the optimized geometry and strength of the halogen bond.

References

  • Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Facile synthesis, molecular docking, and biological screening of 1,3-disubstituted urea derivatives Source: Academia.edu URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to 2-Bromo-4-fluorophenylurea Disposal and Safety Operations

In laboratory environments and pharmaceutical manufacturing, chemical disposal is not merely a logistical endpoint; it is a critical safety operation. 2-Bromo-4-fluorophenylurea (CAS 1039961-44-8) is a halogenated urea d...

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Author: BenchChem Technical Support Team. Date: March 2026

In laboratory environments and pharmaceutical manufacturing, chemical disposal is not merely a logistical endpoint; it is a critical safety operation. 2-Bromo-4-fluorophenylurea (CAS 1039961-44-8) is a halogenated urea derivative widely utilized in drug development and synthetic research 1. Because this compound contains both bromine and fluorine atoms, its end-of-life management requires strict segregation and specialized destruction pathways.

As an application scientist, I designed this guide to move beyond basic safety data. Every protocol described below operates as a self-validating system : each step contains a verifiable checkpoint (e.g., date-marking a container immediately triggers a compliance countdown), ensuring that human error is caught before it cascades into a regulatory or environmental violation.

Operational Causality: The "Why" Behind the Protocol

When dealing with 2-Bromo-4-fluorophenylurea, the primary operational threat during disposal is its halogen content. Standard incineration of this compound generates highly corrosive and toxic hydrofluoric (HF) and hydrobromic (HBr) gases.

The Causality of Segregation: Why do we strictly separate halogenated from non-halogenated waste? Non-halogenated solvents can often be burned for energy recovery. However, halogenated waste requires specialized high-temperature incineration equipped with alkaline scrubbers to neutralize HF and HBr emissions 2. Mixing even a small amount of 2-Bromo-4-fluorophenylurea into a non-halogenated waste drum contaminates the entire batch, drastically increasing disposal costs and environmental risk.

Physicochemical Risk Profile
PropertyValueOperational Impact
CAS Number 1039961-44-8Required for precise waste manifesting and TSDF profiling 1.
Molecular Weight 233.04 g/mol Used for calculating spill neutralization capacity and molar toxicity.
Halogen Content ~42.4% (Br + F)High halogen mass fraction mandates specialized TSDF incineration to manage HF/HBr off-gassing.
GHS Hazards H302, H315, H319, H335Acute toxicity and irritant properties mandate strict PPE (nitrile, eye protection) during handling.
SAA Limit 55 GallonsMaximum allowable accumulation at point-of-generation before mandatory CAA transfer 3.

Disposal Workflow Visualization

The following diagram illustrates the validated lifecycle of 2-Bromo-4-fluorophenylurea waste, from generation to final atmospheric neutralization.

G N1 Waste Generation 2-Bromo-4-fluorophenylurea N2 Hazard Identification Halogenated Organic Waste N1->N2 N3 Satellite Accumulation Area Secondary Containment N2->N3 Segregate from non-halogenated N4 Central Accumulation Area Max 90 Days (EPA RCRA) N3->N4 Transfer within 72h of full N5 Licensed TSDF Transport Hazardous Waste Manifest N4->N5 EPA Licensed Hauler N6 High-Temp Incineration (>1000°C) N5->N6 N7 Alkaline Scrubbing Neutralize HF & HBr N6->N7 Exhaust gas treatment

Fig 1. End-to-end disposal workflow for halogenated organic waste (2-Bromo-4-fluorophenylurea).

Standard Operating Procedure: Routine Disposal

This self-validating protocol ensures compliance with EPA Subpart K and Resource Conservation and Recovery Act (RCRA) guidelines 4.

Phase 1: Point-of-Generation (Satellite Accumulation Area)
  • Identify and Classify: Confirm the waste contains 2-Bromo-4-fluorophenylurea. Classify strictly as "Hazardous Waste - Halogenated Organics."

  • Select Receptacle: Utilize a chemically compatible, leak-proof container (e.g., High-Density Polyethylene [HDPE]). Validation Check: Do not use metal containers if aqueous halogenated waste is present, as halides induce rapid corrosion.

  • Accumulate at SAA: Place the container in a designated Satellite Accumulation Area (SAA) near the point of generation. Keep the container sealed at all times unless actively adding waste 3.

  • Label Accurately: Affix a hazardous waste label immediately upon the first drop of waste. Include the full chemical name (no abbreviations or formulas) and hazard class (Toxic/Irritant).

Phase 2: Transfer and Central Accumulation
  • Monitor Capacity (The 72-Hour Rule): Once the container reaches 90% capacity, mark the fill date on the label. Validation Check: You have exactly 72 hours from this timestamp to transfer the container to the Central Accumulation Area (CAA) 3.

  • Secondary Containment: Place the container in secondary bins within the CAA to prevent catastrophic environmental release in the event of primary container failure.

Phase 3: Final Disposal via TSDF
  • Manifesting: Utilize an EPA-licensed waste broker to manifest the waste. The broker will transport the material to a Treatment, Storage, and Disposal Facility (TSDF).

  • High-Temperature Incineration: Ensure your TSDF profile specifies the need for high-temperature incineration (>1000°C) with alkaline gas scrubbing to safely neutralize the resulting hydrofluoric and hydrobromic acids.

Standard Operating Procedure: Spill Remediation

In the event of an accidental release of 2-Bromo-4-fluorophenylurea (either as a dry powder or dissolved in a solvent), execute the following steps immediately:

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure fume hoods or local exhaust ventilation systems are operating at maximum capacity to clear potential aerosolized irritants.

  • Don Appropriate PPE: Equip double-layered nitrile gloves, chemical splash goggles, and a lab coat. For large powder spills outside a fume hood, an N95 or P100 particulate respirator is mandatory to prevent inhalation of the H335-classified irritant.

  • Contain the Spill:

    • For Solid Powder:Do not sweep dry. Dry sweeping aerosolizes the toxic powder. Lightly moisten the powder with a compatible, non-reactive solvent (e.g., minimal water) to suppress airborne dust, then collect using a spark-proof scoop.

    • For Solutions: Surround and absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand).

  • Package Cleanup Debris: Transfer all absorbed material, contaminated PPE, and scoops into a heavy-duty hazardous waste bag or an HDPE bucket. Label as "Halogenated Spill Debris."

  • Final Decontamination: Wash the spill surface thoroughly with a mild detergent solution, collecting all rinsate as hazardous waste.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories , Daniels Health. 4

  • Hazardous Chemical Waste Management Guidelines , Columbia University Research. 3

  • 1039961-44-8 | 1-(2-Bromo-4-fluorophenyl)urea , ChemScene. 1

  • Laboratory Environmental Sample Disposal Information Document , U.S. Environmental Protection Agency (EPA). 2

Sources

Handling

Personal protective equipment for handling 2-Bromo-4-fluorophenylurea

As a Senior Application Scientist, I frequently consult with drug development teams scaling up the synthesis of kinase inhibitors and targeted therapeutics. A critical building block in these pipelines is 2-Bromo-4-fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams scaling up the synthesis of kinase inhibitors and targeted therapeutics. A critical building block in these pipelines is 2-Bromo-4-fluorophenylurea (CAS: 1039961-44-8) . While its halogenated aromatic structure makes it an excellent pharmacophore for hydrogen bonding and steric fitting in target binding pockets, these same physicochemical properties dictate strict, non-negotiable handling protocols.

This guide provides a self-validating system for laboratory safety, detailing the mechanistic causality behind Personal Protective Equipment (PPE) selection, step-by-step operational workflows, and rigorous disposal plans.

Hazard Profile & Mechanistic Causality

Before selecting PPE, we must understand why the compound is hazardous. 2-Bromo-4-fluorophenylurea carries standard GHS hazard statements typical of halogenated ureas: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

  • The Halogen Effect (Solid State): The presence of both bromine and fluorine atoms on the phenyl ring significantly increases the molecule's lipophilicity (LogP). The dry powder is highly electrostatic and prone to aerosolization, making inhalation and subsequent absorption across mucous membranes a primary risk.

  • The Carrier Solvent Risk (Solution State): In drug discovery, this compound is almost exclusively dissolved in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological assays. DMSO is a potent penetration enhancer. If a DMSO solution of 2-Bromo-4-fluorophenylurea contacts the skin, the solvent will rapidly transport the toxic, lipophilic solute directly into the bloodstream, completely bypassing the epidermal barrier.

PPE Selection Logic

According to the2, a documented hazard assessment must dictate PPE selection[2]. Furthermore, respiratory protection against fine halogenated powders must align with the 3[3]. Your PPE strategy must dynamically shift based on the physical state of the chemical.

PPELogic Start Handling 2-Bromo-4-fluorophenylurea (CAS: 1039961-44-8) State Determine Physical State Start->State Solid Dry Powder / Solid State->Solid Solution Dissolved in Carrier Solvent (e.g., DMSO, DMF) State->Solution Resp Primary: Chemical Fume Hood Secondary: N95/P100 Respirator Solid->Resp GloveSolid Standard Nitrile Gloves (4-8 mil thickness) Solid->GloveSolid GloveSol Double Gloving Required: Butyl/Neoprene over Nitrile Solution->GloveSol Eye Chemical Splash Goggles + Face Shield Solution->Eye

Decision tree for PPE selection based on the physical state of 2-Bromo-4-fluorophenylurea.

Quantitative Hazard and Protection Metrics

To ensure scientific integrity, do not guess glove compatibility. Standard nitrile gloves offer virtually zero protection against DMSO, failing in under 5 minutes.

Table 1: Physicochemical & Hazard Profile

Parameter Specification
Chemical Name 2-Bromo-4-fluorophenylurea
CAS Number 1039961-44-8
Molecular Weight 233.04 g/mol

| GHS Hazards | H302, H315, H319, H335[1] |

Table 2: Glove Material Breakthrough Times (100% DMSO Solutions)

Glove Material Thickness Breakthrough Time Recommendation
Nitrile 4 - 8 mil < 5 minutes DANGER: Do not use as primary layer
Latex 8 mil < 10 minutes DANGER: Do not use
Neoprene 15 mil > 60 minutes ACCEPTABLE: Good for short procedures

| Butyl Rubber | 15 mil | > 240 minutes | OPTIMAL: Required for bulk handling |

Operational Plan: Self-Validating Methodology

The following protocol outlines the safe preparation of a 100 mM stock solution. Every step includes a built-in self-validation check to ensure the system remains closed and safe.

Workflow: Preparation of a 100 mM Stock Solution in DMSO

  • Environmental Verification:

    • Action: Conduct all work inside a certified chemical fume hood.

    • Self-Validation: Before opening the chemical container, verify the hood's digital monitor reads a face velocity between 80–120 FPM. Alternatively, tape a Kimwipe to the bottom of the sash to visually confirm active negative pressure.

  • Static Mitigation:

    • Action: Halogenated powders hold static charge, risking sudden aerosolization when a spatula approaches.

    • Self-Validation: Pass an anti-static zero-stat gun over the metal weighing spatula and the anti-static weigh boat for 5 seconds prior to opening the chemical vial.

  • Solid Handling & Weighing:

    • Action: Don standard nitrile gloves, a fastened lab coat, and ANSI Z87.1 chemical splash goggles. Weigh the required mass of 2-Bromo-4-fluorophenylurea and transfer it to a borosilicate glass vial.

  • State Transition & PPE Upgrade (Critical Step):

    • Action: Before introducing the carrier solvent (DMSO), you must upgrade your PPE.

    • Self-Validation: Doff your outer nitrile gloves. Don heavy-duty Butyl rubber gloves over a fresh pair of inner nitrile gloves. You are now protected against the carrier-solvent risk.

  • Solubilization:

    • Action: Add anhydrous DMSO to the vial. Cap tightly and vortex.

    • Self-Validation: Hold the sealed vial against a bright light source. The solution must be completely optically clear with no refractive micro-particulates. If particulates remain, solubilization is incomplete, and the solution must not be used for biological assays.

Disposal Plan

Improper disposal of halogenated organics can lead to dangerous cross-reactions and regulatory fines.

  • Solid Waste: Any weigh boats, spatulas, or Kimwipes that contacted the dry powder must be collected in rigid, puncture-resistant containers lined with a chemical waste bag. Label explicitly as "Halogenated Organic Solid Waste."

  • Liquid Waste: Solutions of 2-Bromo-4-fluorophenylurea in DMSO or DMF must be segregated exclusively into "Halogenated Solvent Waste" carboys. Never mix halogenated liquid waste with non-halogenated organic waste streams, as this drastically increases institutional incineration costs and risks exothermic reactions in the waste carboy.

References

  • BLD Pharm.
  • Occupational Safety and Health Administration (OSHA). "OSHA Personal Protective Equipment (PPE) 1910.132 General Requirements". selectsafetysales.com.
  • Centers for Disease Control and Prevention (CDC) / NIOSH.

Sources

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-Bromo-4-fluorophenylurea
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Reactant of Route 2
2-Bromo-4-fluorophenylurea
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